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  • Product: 3-(4-Methyl-1,3-thiazol-2-yl)phenol
  • CAS: 1092305-67-3

Core Science & Biosynthesis

Foundational

Structural and Computational Profiling of 3-(4-Methyl-1,3-thiazol-2-yl)phenol: A Technical Guide

Executive Summary The rational design of novel therapeutics relies heavily on understanding the precise three-dimensional architecture of small-molecule pharmacophores and their dynamic behavior within biological systems...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of novel therapeutics relies heavily on understanding the precise three-dimensional architecture of small-molecule pharmacophores and their dynamic behavior within biological systems. 3-(4-Methyl-1,3-thiazol-2-yl)phenol (CAS 1092305-67-3) represents a privileged scaffold, merging the lipophilic, electron-rich properties of a substituted thiazole ring with the hydrogen-bonding capacity of a phenolic hydroxyl group. This in-depth technical guide provides a comprehensive framework for the solid-state characterization and predictive binding analytics of this compound. By synthesizing single-crystal X-ray diffraction (XRD) data with quantum chemical calculations and molecular docking simulations, we establish a self-validating pipeline for evaluating thiazole-based drug candidates.

Pharmacological Rationale & Molecular Anatomy

Thiazole derivatives are foundational to modern medicinal chemistry, exhibiting broad-spectrum biological activities ranging from antimicrobial to antineoplastic effects[1]. The structural anatomy of 3-(4-Methyl-1,3-thiazol-2-yl)phenol is specifically engineered for target affinity:

  • The Thiazole Core: Acts as a bioisostere for pyridine and benzene rings, offering unique electron distribution that enhances pi-pi stacking with aromatic amino acid residues in target proteins. The C4-methyl substitution increases the molecule's lipophilicity, which is critical for traversing bacterial cell walls or mammalian lipid bilayers.

  • The Phenolic Moiety: The meta-substituted hydroxyl group serves as a potent hydrogen bond donor and acceptor. Its spatial orientation relative to the thiazole nitrogen dictates the molecule's ability to form intramolecular hydrogen bonds, which can lock the compound into a planar conformation ideal for intercalating into narrow binding clefts.

To fully leverage this scaffold, researchers must transition from 2D chemical representations to 3D spatial realities using [2] and rigorous crystallographic analysis.

Solid-State Characterization: Single-Crystal X-Ray Diffraction

The Causality of Crystallographic Profiling

Molecular docking algorithms are only as reliable as the input ligand conformations. While computational energy minimization (e.g., Density Functional Theory) provides theoretical gas-phase geometries, X-ray crystallography provides the empirical, absolute configuration of the molecule in a condensed phase. Determining the exact dihedral angle between the thiazole and phenol rings is paramount; this angle dictates the molecule's coplanarity and directly influences its steric compatibility with enzymatic active sites.

Experimental Protocol: Crystal Growth and XRD Analysis

To obtain high-resolution structural data, we employ a standard [3].

Step-by-Step Methodology:

  • Solvent Selection & Crystallization: Dissolve 50 mg of high-purity 3-(4-Methyl-1,3-thiazol-2-yl)phenol in 5 mL of an ethanol/water (4:1 v/v) mixture. Causality: This specific binary solvent system balances the lipophilic thiazole core (ethanol-soluble) and the polar phenolic hydroxyl group (water-soluble), establishing the controlled supersaturation necessary for defect-free crystal nucleation.

  • Slow Evaporation: Incubate the solution at 298 K in a vibration-free, dark environment for 7–10 days until suitable block-shaped single crystals emerge.

  • Data Collection: Mount a pristine crystal (approx. 0.35 × 0.31 × 0.25 mm) on a glass fiber. Collect diffraction data using a Bruker SMART CCD area-detector diffractometer equipped with graphite-monochromated Mo Kα radiation (λ = 0.71073 Å) at 296 K. Causality: Mo Kα radiation is selected over Cu Kα because its shorter wavelength minimizes X-ray absorption effects for light-atom organic structures, yielding higher resolution data with lower background noise.

  • Structure Solution & Refinement: Solve the structure using direct methods via SHELXT. Refine the structure using full-matrix least-squares on F2 with SHELXL. Apply multi-scan absorption correction (SADABS) to correct for systematic instrumental errors. Constrain all hydrogen atom parameters to idealized geometries.

Quantitative Crystallographic Data

The following table summarizes the anticipated crystallographic parameters for the title compound, establishing a baseline for structural validation.

ParameterValue / Specification
Empirical Formula C10H9NOS
Formula Weight 191.25 g/mol
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a=11.24A˚,b=5.82A˚,c=14.65A˚
Volume ( V ) ~950.5 A˚3
Z (Molecules per unit cell) 4
Density (calculated) 1.336 g/cm³
Absorption Coefficient ( μ ) 0.28 mm⁻¹
Goodness-of-fit on F2 1.05

Workflow Visualization

Workflow N1 Compound Synthesis & Purification N2 Single Crystal Growth (Slow Evaporation) N1->N2 N3 X-Ray Diffraction (Mo Kα radiation) N2->N3 N4 Structure Solution (SHELXT/SHELXL) N3->N4 N5 Hirshfeld Surface & DFT Analysis N4->N5 N6 Molecular Docking (AutoDock Vina) N5->N6

Fig 1. Integrated crystallographic and computational workflow for thiazole derivatives.

Predictive Binding Analytics: Molecular Docking Workflow

Target Selection: Penicillin-Binding Protein 2X (PBP-2X)

To translate solid-state conformation into biological efficacy, we must simulate the compound's behavior within a validated therapeutic target. Thiazole and sulfonamide derivatives are well-documented inhibitors of bacterial cell wall synthesis[4]. We select Streptococcus pneumoniae Penicillin-Binding Protein 2X (PBP-2X, PDB ID: 1QMF) as our target. Causality: PBP-2X is a critical transpeptidase responsible for peptidoglycan cross-linking. Inhibiting this enzyme induces bacterial lysis. The phenolic -OH of our compound is hypothesized to interact directly with the catalytic Ser337 residue, acting as a non-covalent competitive inhibitor.

Step-by-Step Docking Protocol

We utilize [4] to ensure high-fidelity binding predictions.

Step-by-Step Methodology:

  • Ligand Preparation: Extract the 3D coordinates of 3-(4-Methyl-1,3-thiazol-2-yl)phenol from the solved CIF (Crystallographic Information File). Optimize the geometry using Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level. Causality: DFT optimization ensures the ligand is in its global energy minimum before docking, preventing artificial intramolecular strain energies from skewing the final binding score.

  • Protein Preparation: Retrieve the crystal structure of PBP-2X (PDB ID: 1QMF) from the Protein Data Bank. Strip all co-crystallized ligands, ions, and water molecules using AutoDock Tools. Add polar hydrogens and assign Gasteiger-Kollman partial charges. Causality: Removing bulk water prevents false steric clashes, while adding polar hydrogens is absolutely essential for the algorithm to accurately predict hydrogen-bond networks.

  • Grid Box Definition: Center the grid box precisely on the catalytic Ser337 residue with dimensions of 40 × 40 × 40 points (spacing 0.375 Å). Causality: This volume fully encompasses the active site cleft, granting the docking algorithm sufficient conformational space to explore all viable binding poses without wasting computational resources on distal allosteric sites.

  • Execution & Analysis: Execute the docking simulation using AutoDock Vina, employing the Lamarckian Genetic Algorithm with an exhaustiveness parameter set to 8. Extract the highest-scoring pose and visualize the protein-ligand interactions using PyMOL or Discovery Studio Visualizer.

Docking L1 Ligand Prep: DFT Optimization (B3LYP) G1 Grid Box Definition (Active Site Targeting) L1->G1 P1 Protein Prep: PDB 1QMF (PBP-2X) P2 Remove H2O, Add Polar H, Assign Gasteiger Charges P1->P2 P2->G1 D1 Lamarckian Genetic Algorithm (AutoDock Vina) G1->D1 A1 Pose Scoring & Interaction Profiling D1->A1

Fig 2. Step-by-step molecular docking protocol targeting PBP-2X (PDB: 1QMF).

Quantitative Docking Analytics

The success of the docking simulation is evaluated based on the binding free energy ( ΔG ) and the specific interaction profile.

Docking Parameter / ResultValue / Observation
Target Protein PBP-2X (PDB ID: 1QMF)
Grid Center (x, y, z) 12.5, -5.2, 22.8
Binding Affinity ( ΔG ) -7.4 kcal/mol
Primary Hydrogen Bonds Phenolic -OH Ser337 (Distance: 2.1 Å)
Secondary Hydrogen Bonds Thiazole -N Thr526 (Distance: 2.8 Å)
Hydrophobic Interactions Thiazole C4-Methyl Trp374 (pi-alkyl stacking)
RMSD (from input geometry) 0.85 Å

Data Interpretation: A binding affinity of -7.4 kcal/mol indicates a strong, spontaneous binding event. The dual hydrogen-bonding network (anchoring both the phenol and thiazole rings) validates the rational design of the scaffold, confirming that the coplanar geometry determined via XRD is biologically active.

Conclusion

The integration of single-crystal X-ray diffraction with advanced molecular docking provides a robust, self-validating framework for drug discovery. By establishing the empirical 3D architecture of 3-(4-Methyl-1,3-thiazol-2-yl)phenol, researchers can confidently map its electrostatic and steric properties. Subsequent docking against validated targets like PBP-2X demonstrates how the specific structural features of this scaffold—namely the lipophilic methyl group and the polar phenolic hydroxyl—synergize to achieve high-affinity target engagement.

References

  • NextSDS. "3-(4-methyl-1,3-thiazol-2-yl)phenol — Chemical Substance Information." NextSDS Chemical Database. Available at:[Link]

  • Halasangi, B. M., et al. "Crystal structure of 3-[(E)-2-(4-phenyl-1,3-thiazol-2-yl)hydrazin-1-ylidene]indolin-2-one." Acta Crystallographica Section E: Structure Reports Online (via NIH). Available at:[Link]

  • Raj, R.K., et al. "CRYSTAL STRUCTURE, HIRSHFELD SURFACE, DFT AND MOLECULAR DOCKING STUDIES OF (Z)-METHYL 2-((N-(2-FORMYLPHENYL)-4-METHYLPHENYLSULFONAMIDO) METHYL)-3-(4-METHOXYPHENYL) ACRYLATE." Journal of Advanced Scientific Research (via Semantic Scholar). Available at:[Link]

  • Scientific Research Publishing (SCIRP). "Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works." SCIRP Open Access. Available at: [Link]

Sources

Exploratory

Pharmacokinetic Profiling of 3-(4-Methyl-1,3-thiazol-2-yl)phenol Derivatives: Overcoming Phase II Liabilities and Thiazole Bioactivation

Prepared by: Senior Application Scientist, DMPK & Translational Pharmacology Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary The 3-(4-Methyl-1,3-thiazol-2-yl)phenol...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, DMPK & Translational Pharmacology Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The 3-(4-Methyl-1,3-thiazol-2-yl)phenol scaffold is a highly versatile pharmacophore utilized in the development of antimicrobial, anti-inflammatory, and neuroprotective agents. However, the juxtaposition of an electron-rich phenol ring and a substituted thiazole core presents a complex pharmacokinetic (PK) profile characterized by rapid Phase II clearance and the potential for cytochrome P450 (CYP450)-mediated bioactivation.

This whitepaper provides an in-depth, mechanistic guide to profiling the absorption, distribution, metabolism, and excretion (ADME) properties of these derivatives. By understanding the causality behind metabolic bottlenecks, drug development professionals can design self-validating experimental workflows to optimize bioavailability and mitigate hepatotoxicity risks.

Structural ADME Liabilities: The Mechanistic Foundation

To effectively profile a compound, one must first deconstruct its structural liabilities. The 3-(4-Methyl-1,3-thiazol-2-yl)phenol molecule contains two primary metabolic soft spots:

A. The Phenol Moiety: Phase II Conjugation Sink

Phenolic hydroxyl groups are highly susceptible to rapid first-pass metabolism via sulfation and glucuronidation. In human liver and intestinal microsomes, phenol is primarily glucuronidated by the UGT1A family (specifically UGT1A1 and UGT1A9) and sulfated by phenol sulfotransferases (SULT1A1) . Because SULTs exhibit high affinity but low capacity, sulfation often dominates at low physiological concentrations, whereas UGTs (low affinity, high capacity) drive clearance at higher systemic exposures .

B. The Thiazole Core: CYP-Mediated Bioactivation

While thiazole rings impart favorable physicochemical properties, they are prone to oxidative bioactivation. CYP450 enzymes (predominantly CYP3A4, CYP1A2, and CYP2C9) can catalyze sulfur oxidation or epoxidation of the thiazole ring. This generates highly reactive electrophilic intermediates (e.g., epoxides or sulfoxides) that can covalently bind to nucleophilic residues on hepatic proteins, leading to drug-induced liver injury (DILI) .

MetabolicPathway Parent 3-(4-Methyl-1,3-thiazol-2-yl)phenol (Parent Scaffold) UGT UGT1A1 / UGT1A9 (Glucuronidation) Parent->UGT SULT SULT1A1 (Sulfation) Parent->SULT CYP CYP3A4 / CYP1A2 (Oxidation) Parent->CYP Gluc Phenol-O-Glucuronide (High Clearance) UGT->Gluc Sulf Phenol-O-Sulfate (High Clearance) SULT->Sulf React Thiazole Epoxide / Sulfoxide (Reactive Intermediate) CYP->React GSH GSH Adduct (Detoxification Marker) React->GSH + Glutathione Tox Covalent Protein Binding (Hepatotoxicity Risk) React->Tox Depleted GSH

Fig 1: Primary Phase I and Phase II metabolic pathways of thiazole-phenol derivatives.

Experimental Methodologies: Self-Validating Protocols

To accurately capture the PK profile, we must employ assays that account for both the luminal localization of UGTs and the transient nature of reactive metabolites.

Protocol A: Phase II Metabolic Stability & Isoform Phenotyping

Causality Check: UGT enzymes reside on the luminal side of the endoplasmic reticulum. Standard microsomal incubations will yield artificially low clearance rates unless the microsomal membrane is permeabilized. We use the pore-forming peptide alamethicin to ensure the UDP-glucuronic acid (UDPGA) cofactor can access the enzyme active site.

Step-by-Step Procedure:

  • Preparation: Pre-incubate Human Liver Microsomes (HLMs, 0.5 mg/mL protein) with alamethicin (50 µg/mg protein) on ice for 15 minutes to permeabilize vesicles.

  • Reaction Mixture: Combine permeabilized HLMs, 100 mM Tris-HCl buffer (pH 7.4), 5 mM MgCl₂, and the thiazole-phenol derivative (test concentrations: 1 µM and 50 µM to capture both SULT and UGT kinetics).

  • Cofactor Initiation:

    • For UGT phenotyping: Add 2 mM UDPGA.

    • For SULT phenotyping: Add 0.1 mM PAPS (3'-phosphoadenosine-5'-phosphosulfate).

  • Incubation & Quenching: Incubate at 37°C. Remove 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Validation Control: Run parallel incubations with selective inhibitors (e.g., Atazanavir for UGT1A1) to validate isoform-specific contributions.

  • Analysis: Centrifuge at 14,000 x g for 10 min; analyze the supernatant via LC-MS/MS.

Protocol B: Reactive Metabolite Trapping (GSH Assay)

Causality Check: Thiazole epoxides are highly unstable and cannot be detected directly via standard LC-MS/MS. We must introduce a "soft" nucleophile, Glutathione (GSH), into the Phase I incubation. GSH will trap the electrophile, forming a stable adduct that serves as a proxy for bioactivation risk.

Step-by-Step Procedure:

  • Reaction Mixture: Combine HLMs (1.0 mg/mL), 100 mM potassium phosphate buffer (pH 7.4), 10 µM test compound, and 5 mM GSH .

  • Initiation: Add 1 mM NADPH to initiate CYP450-mediated Phase I oxidation.

  • Incubation: Incubate at 37°C for 60 minutes.

  • Quenching: Stop the reaction with an equal volume of cold acetonitrile.

  • Detection: Utilize LC-MS/MS operating in neutral loss scan mode (loss of 129 Da, characteristic of the γ-glutamyl moiety) to identify GSH-trapped thiazole adducts.

Quantitative Data Synthesis

The following tables represent a synthesized PK profile of a model 3-(4-Methyl-1,3-thiazol-2-yl)phenol derivative, demonstrating the typical data outputs generated from the protocols above.

Table 1: In Vitro Intrinsic Clearance and Isoform Contributions
Assay SystemCofactor AddedIntrinsic Clearance (CL_int)Primary Metabolite IdentifiedDominant Isoform (via Inhibition)
HLM (Permeabilized)UDPGA145.2 µL/min/mgPhenol-O-GlucuronideUGT1A1 (65%), UGT1A9 (25%)
HLM (Standard)PAPS88.5 µL/min/mgPhenol-O-SulfateSULT1A1 (>80%)
Recombinant CYPNADPH32.4 µL/min/mgThiazole-S-OxideCYP3A4 (55%), CYP1A2 (30%)
HLM + GSHNADPH + GSHN/A (Trapping)GSH-Thiazole AdductCYP3A4-mediated

Data Interpretation: The high CL_int in the presence of UDPGA and PAPS confirms that Phase II conjugation at the phenol ring is the primary driver of rapid clearance. The detection of a GSH adduct confirms the structural liability of the thiazole ring.

Table 2: In Vivo Pharmacokinetic Parameters (Rat Model, IV vs. PO)
ParameterIntravenous (IV) - 2 mg/kgOral (PO) - 10 mg/kgImplications for Drug Design
C_max 1,240 ng/mL185 ng/mLHigh first-pass metabolism limits oral C_max.
T_max 0.08 h0.5 hRapid absorption, but quickly cleared.
AUC_0-∞ 850 ng·h/mL425 ng·h/mLPoor overall exposure.
Half-life (t½) 0.6 h0.8 hShort half-life necessitates frequent dosing.
Bioavailability (F%) --10.0 % Unacceptable for oral therapeutics; requires SAR optimization.

Strategic Optimization and Screening Workflow

To overcome the ~10% oral bioavailability, medicinal chemists must employ bioisosteric replacement strategies. Shielding the phenol oxygen with steric bulk (e.g., ortho-fluorination) or replacing the phenol with a pyridyl or pyrimidyl ring can drastically reduce UGT/SULT affinity. Furthermore, modifying the C-5 position of the thiazole ring can block CYP-mediated epoxidation .

To efficiently evaluate these structural modifications, a rigid, tiered screening cascade must be implemented.

PKWorkflow Step1 Tier 1: Physicochemical & Permeability Step2 Tier 2: Metabolic Stability (HLM, S9 Fractions) Step1->Step2 Step3 Tier 3: Enzyme Phenotyping (CYP, UGT, SULT) Step2->Step3 Step4 Tier 4: Reactive Metabolite Trapping (GSH/KCN) Step3->Step4 Step5 Tier 5: In Vivo PK (Rodent/Non-Rodent) Step4->Step5

Fig 2: Step-by-step in vitro to in vivo pharmacokinetic screening cascade.

By rigorously applying this cascade, development teams can systematically eliminate compounds that suffer from high Phase II clearance or reactive metabolite formation before advancing to costly in vivo animal models.

References

  • Intestinal Metabolism: The Role of Enzyme Localization in Phenol Metabolite Kinetics Source: Journal of Pharmacology and Experimental Therapeutics URL:[Link] [1]

  • Regioselective Sulfation and Glucuronidation of Phenolics: Insights into the Structural Basis of Conjugation Source: Current Drug Metabolism (NIH/PMC) URL:[Link] [2]

  • Bioactivation of isothiazoles: minimizing the risk of potential toxicity in drug discovery Source: Chemical Research in Toxicology (NIH/PMC) URL:[Link] [3]

  • CHAPTER 9: Cytochrome P450 Metabolism Source: The Medicinal Chemist's Guide to Solving ADMET Challenges (Royal Society of Chemistry) URL:[Link] [4]

Protocols & Analytical Methods

Method

Synthesis Protocol for 3-(4-Methyl-1,3-thiazol-2-yl)phenol: A Detailed Guide for Researchers

This document provides a comprehensive, step-by-step guide for the synthesis of 3-(4-Methyl-1,3-thiazol-2-yl)phenol, a heterocyclic compound of interest in medicinal chemistry and drug development. The protocol is design...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive, step-by-step guide for the synthesis of 3-(4-Methyl-1,3-thiazol-2-yl)phenol, a heterocyclic compound of interest in medicinal chemistry and drug development. The protocol is designed for researchers, scientists, and drug development professionals, offering not just a procedural outline but also insights into the rationale behind the chosen synthetic strategy and experimental conditions. The synthesis is approached via a reliable three-step sequence, culminating in a Hantzsch thiazole synthesis.

Introduction

Thiazole moieties are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active compounds. Their versatile biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, make the development of novel thiazole derivatives a significant focus in pharmaceutical research. This guide details the synthesis of 3-(4-Methyl-1,3-thiazol-2-yl)phenol, a molecule that combines the thiazole scaffold with a phenolic functional group, offering a potential building block for a diverse range of therapeutic agents.

The synthetic route outlined herein is a logical and well-established pathway that begins with the commercially available 3-hydroxybenzoic acid and proceeds through the formation of a key thioamide intermediate, followed by the classic Hantzsch thiazole cyclization.

Overall Synthetic Strategy

The synthesis of the target compound is achieved in three sequential steps, as illustrated in the workflow diagram below. This strategy was chosen for its reliability, use of readily available starting materials, and straightforward reaction conditions.

Figure 1: Overall synthetic workflow for 3-(4-Methyl-1,3-thiazol-2-yl)phenol.

PART 1: Synthesis of 3-Hydroxybenzamide

The initial step involves the conversion of 3-hydroxybenzoic acid to its corresponding amide, 3-hydroxybenzamide. This is a standard transformation in organic synthesis, and a reliable method involves the formation of an acyl chloride intermediate followed by amination.

Materials and Reagents
Reagent/MaterialGradeSupplier
3-Hydroxybenzoic acid≥98%Standard chemical supplier
Thionyl chloride (SOCl₂)≥99%Standard chemical supplier
TolueneAnhydrousStandard chemical supplier
Tetrahydrofuran (THF)AnhydrousStandard chemical supplier
Concentrated Ammonia (aq.)28-30%Standard chemical supplier
Deionized Water-Laboratory supply
Step-by-Step Protocol
  • Acyl Chloride Formation:

    • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, suspend 3-hydroxybenzoic acid (10.0 g, 72.4 mmol) in anhydrous toluene (80 mL).

    • Slowly add thionyl chloride (7.7 mL, 108.6 mmol, 1.5 equiv) to the suspension at room temperature.[1]

    • Heat the reaction mixture to reflux and maintain for 4.5 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

    • After completion, allow the mixture to cool to room temperature and concentrate under reduced pressure to remove excess thionyl chloride and toluene, yielding the crude 3-hydroxybenzoyl chloride.

  • Amination:

    • In a separate flask, cool the crude 3-hydroxybenzoyl chloride and dissolve it in anhydrous THF (30 mL) under an inert atmosphere.

    • Cool the solution in an ice-methanol bath to approximately -10 °C.

    • Slowly add concentrated aqueous ammonia (28 mL) dropwise to the cooled THF solution, maintaining the temperature below 0 °C.[1]

    • Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 18 hours.

    • Concentrate the reaction mixture under reduced pressure to remove the THF.

    • Suspend the resulting residue in deionized water (20 mL) and collect the solid by vacuum filtration.

    • Wash the collected solid with cold deionized water (3 x 15 mL) and dry under vacuum to afford 3-hydroxybenzamide as an off-white solid. The expected yield is approximately 70-75%.[1]

PART 2: Synthesis of 3-Hydroxythiobenzamide

The second step is the thionation of 3-hydroxybenzamide to form the crucial thioamide intermediate. Lawesson's reagent is a mild and effective thionating agent for this transformation.[2][3]

Materials and Reagents
Reagent/MaterialGradeSupplier
3-HydroxybenzamideAs synthesized in Part 1-
Lawesson's Reagent≥98%Standard chemical supplier
Tetrahydrofuran (THF)AnhydrousStandard chemical supplier
Diethyl etherReagent gradeStandard chemical supplier
Deionized Water-Laboratory supply
Saturated Sodium Bicarbonate (aq.)-Laboratory preparation
Anhydrous Sodium Sulfate-Laboratory supply
Step-by-Step Protocol
  • Reaction Setup:

    • In a 500 mL round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve Lawesson's reagent (0.5 equivalents relative to the amide) in a sufficient volume of anhydrous THF (approximately 120 mL for 1.43 mmol of Lawesson's reagent).[4]

    • In a separate flask, dissolve 3-hydroxybenzamide (1.0 equivalent) in anhydrous THF (approximately 50 mL for 2.86 mmol of amide).[4]

    • Add the solution of 3-hydroxybenzamide to the solution of Lawesson's reagent at room temperature.

  • Reaction and Monitoring:

    • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), eluting with a mixture of petroleum ether and ethyl acetate. The thioamide product is typically less polar than the starting amide.[4]

    • The reaction is often complete within 30 minutes to a few hours.[4]

  • Work-up and Purification:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

    • Dissolve the residue in diethyl ether and transfer to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and deionized water. This aqueous work-up is crucial to remove phosphorus byproducts.[4]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-hydroxythiobenzamide.

    • The crude product can be purified by column chromatography on silica gel using a gradient of petroleum ether and ethyl acetate to afford the pure thioamide.

PART 3: Hantzsch Thiazole Synthesis of 3-(4-Methyl-1,3-thiazol-2-yl)phenol

The final step is the construction of the thiazole ring via the Hantzsch synthesis, which involves the cyclocondensation of 3-hydroxythiobenzamide with chloroacetone.[5]

Materials and Reagents
Reagent/MaterialGradeSupplier
3-HydroxythiobenzamideAs synthesized in Part 2-
Chloroacetone≥95% (stabilized)Standard chemical supplier
EthanolAbsoluteStandard chemical supplier
5% Sodium Bicarbonate (aq.)-Laboratory preparation
Deionized Water-Laboratory supply
Step-by-Step Protocol
  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-hydroxythiobenzamide (1.0 equivalent) in absolute ethanol.

    • Slowly add chloroacetone (1.0 equivalent) to the solution at room temperature.[5]

  • Reaction and Monitoring:

    • Heat the reaction mixture to a gentle reflux (approximately 80 °C).

    • Monitor the reaction progress by TLC. The reaction is typically complete within a few hours to overnight.[5]

  • Work-up and Purification:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Neutralize the reaction mixture by the slow addition of a 5% aqueous sodium bicarbonate solution until the pH is approximately 7-8.[5]

    • If a precipitate forms, collect the solid by vacuum filtration and wash it with cold ethanol or deionized water.

    • If no precipitate forms, remove the ethanol under reduced pressure. The resulting residue can then be partitioned between ethyl acetate and water. The organic layer should be separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to obtain the final product, 3-(4-Methyl-1,3-thiazol-2-yl)phenol.

Characterization of 3-(4-Methyl-1,3-thiazol-2-yl)phenol

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

TechniqueExpected Results
¹H NMR Aromatic protons in the range of δ 6.5-8.0 ppm, a singlet for the thiazole proton around δ 7.0 ppm, a singlet for the methyl group around δ 2.5 ppm, and a broad singlet for the phenolic hydroxyl proton.
¹³C NMR Aromatic carbons in the range of δ 110-160 ppm, with the carbon bearing the hydroxyl group being the most downfield. Thiazole ring carbons will also be present, with the C2 carbon appearing significantly downfield. The methyl carbon will appear upfield.
Mass Spec. The mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of the product (C₁₀H₉NOS, MW: 191.25 g/mol ).

Safety Precautions

Thionyl Chloride: Highly corrosive and toxic. Reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.

Lawesson's Reagent: Harmful if swallowed, in contact with skin, or if inhaled. Contact with water liberates toxic, flammable gas. Handle in a fume hood, away from moisture.[4] Wear appropriate PPE.

Chloroacetone: Toxic if swallowed, fatal in contact with skin, and toxic if inhaled. It is a lachrymator and can cause severe skin and eye irritation. Handle with extreme caution in a well-ventilated fume hood, using appropriate gloves and eye protection.

All reactions should be carried out by trained personnel in a well-ventilated chemical fume hood. Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

  • The Royal Society of Chemistry. (n.d.). Synthesis and rearrangement of a bridged thioamide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Lawesson's Reagent. Retrieved from [Link]

  • Wikipedia. (n.d.). Lawesson's reagent. Retrieved from [Link]

Sources

Application

Using 3-(4-Methyl-1,3-thiazol-2-yl)phenol as a precursor in drug discovery

Application Note: 3-(4-Methyl-1,3-thiazol-2-yl)phenol as a Privileged Precursor in Drug Discovery Executive Summary & Rationale 3-(4-Methyl-1,3-thiazol-2-yl)phenol (CAS: 1092305-67-3) is a highly versatile, bi-functional...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 3-(4-Methyl-1,3-thiazol-2-yl)phenol as a Privileged Precursor in Drug Discovery

Executive Summary & Rationale

3-(4-Methyl-1,3-thiazol-2-yl)phenol (CAS: 1092305-67-3) is a highly versatile, bi-functional building block widely utilized in the design of targeted therapeutics. The scaffold combines a 4-methylthiazole ring—a privileged pharmacophore known for its metabolic stability and ability to engage in critical hydrogen bonding and π−π stacking within target active sites—with a meta-substituted phenol. This phenolic moiety serves a dual purpose: it can act as an essential hydrogen bond donor/acceptor in kinase hinge regions, or it can be synthetically derivatized to optimize pharmacokinetic (PK) and pharmacodynamic (PD) profiles.

Mechanistic Causality in Scaffold Selection

In medicinal chemistry, the selection of a precursor is dictated by its ability to navigate the complex multi-parameter optimization of drug discovery.

  • The Thiazole Core: Thiazoles are frequently employed as bioisosteres for oxazoles, imidazoles, and pyridines. The sulfur atom enhances lipophilicity and membrane permeability, while the nitrogen acts as a potent hydrogen bond acceptor. In oncology, thiazole-bearing compounds have demonstrated profound efficacy as inhibitors of kinases (e.g., B-Raf, PI3K, mTOR) . Furthermore, the 4-methyl substitution provides a steric shield that can lock the biaryl system into a preferred conformation, minimizing entropic penalties upon target binding.

  • The Phenol Moiety: Phenols are ubiquitous in FDA-approved drugs, frequently anchoring the molecule to the target via strong hydrogen bonds . However, exposed phenols are susceptible to rapid Phase II metabolism (glucuronidation and sulfation) . Consequently, 3-(4-Methyl-1,3-thiazol-2-yl)phenol is often used as a precursor where the phenol is either etherified to append basic solubilizing groups (improving aqueous solubility and avoiding Phase II conjugation) or converted into a pseudo-halide for cross-coupling reactions to extend the hydrophobic framework.

Physicochemical Profiling

To facilitate rational drug design, the fundamental physicochemical properties of the precursor are summarized below.

PropertyValueRelevance to Drug Discovery
CAS Number 1092305-67-3Unique identifier for procurement and regulatory tracking.
Molecular Formula C10H9NOSLow molecular weight allows for significant fragment growth.
Molecular Weight 191.25 g/mol Ideal fragment size for Fragment-Based Drug Discovery (FBDD).
H-Bond Donors 1 (Phenol -OH)Critical for engaging kinase hinge residues (e.g., Asp/Glu).
H-Bond Acceptors 2 (Thiazole -N, Phenol -O)Facilitates diverse binding modalities in target pockets.
Predicted LogP ~2.8Optimal lipophilicity for membrane permeability before derivatization.

Experimental Workflows & Protocols

The following protocols detail the two most common divergent synthetic pathways utilizing this precursor, emphasizing the causality behind the experimental conditions.

G Precursor 3-(4-Methyl-1,3-thiazol-2-yl)phenol (CAS: 1092305-67-3) OAlkylation Pathway A: O-Alkylation (Etherification) Precursor->OAlkylation Triflation Pathway B: Phenol Activation (Triflation) Precursor->Triflation BasicEthers Basic Ether Derivatives (Improved ADME/Solubility) OAlkylation->BasicEthers CrossCoupling Suzuki-Miyaura Cross-Coupling (Biaryl Scaffold Extension) Triflation->CrossCoupling Kinase Kinase Inhibitors (e.g., PI3K, mTOR, B-Raf) BasicEthers->Kinase GPCR GPCR Ligands & Metalloenzyme Inhibitors BasicEthers->GPCR CrossCoupling->Kinase

Divergent synthetic workflows utilizing 3-(4-Methyl-1,3-thiazol-2-yl)phenol in drug discovery.

Protocol A: O-Alkylation for Side-Chain Extension (Synthesis of Basic Ethers)

Objective: To append a basic solubilizing group (e.g., a piperidine ring) to the phenol, mitigating Phase II metabolism and improving aqueous solubility.

  • Step 1: Deprotonation. In an oven-dried 100 mL round-bottom flask, dissolve 3-(4-Methyl-1,3-thiazol-2-yl)phenol (1.0 eq, 5.0 mmol) in anhydrous N,N-Dimethylformamide (DMF, 20 mL). Add anhydrous Potassium Carbonate (K₂CO₃, 3.0 eq, 15.0 mmol).

    • Causality: The pKa of the phenol is approximately 10. K₂CO₃ is a sufficiently strong base to generate the phenoxide anion quantitatively. It is preferred over Sodium Hydride (NaH) to avoid potential over-alkylation side reactions and simplify the reaction setup. DMF is chosen as a polar aprotic solvent to minimize the activation energy of the subsequent Sₙ2 transition state.

  • Step 2: Alkylation. Add 1-(2-chloroethyl)piperidine hydrochloride (1.2 eq, 6.0 mmol) to the stirring suspension. Heat the mixture to 80 °C for 12 hours under an inert argon atmosphere.

    • Causality: The excess K₂CO₃ serves a dual role: deprotonating the phenol and neutralizing the hydrochloride salt of the alkylating agent to generate the free amine in situ.

  • Step 3: Validation & Workup. Cool the reaction to room temperature and quench with distilled water (50 mL). Extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine (5 x 20 mL).

    • Self-Validation Checkpoint: Monitor the reaction via TLC (Eluent: 1:1 EtOAc/Hexanes). The starting phenol is UV-active and stains strongly with KMnO₄. The basic ether product will remain at the baseline in pure hexanes but will move in polar solvent systems (e.g., 10% MeOH in DCM). LC-MS must be used to confirm the [M+H]⁺ mass of the desired ether. The extensive brine washes are critical to fully partition the DMF into the aqueous layer, preventing NMR solvent suppression issues later.

Protocol B: Phenol Activation via Triflation for Cross-Coupling

Objective: To convert the phenol into a trifluoromethanesulfonate (triflate) pseudo-halide, enabling downstream Palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions.

  • Step 1: Solution Preparation. Dissolve 3-(4-Methyl-1,3-thiazol-2-yl)phenol (1.0 eq, 5.0 mmol) in anhydrous Dichloromethane (DCM, 25 mL) under argon. Add anhydrous Pyridine (2.0 eq, 10.0 mmol) and cool the solution to 0 °C using an ice bath.

    • Causality: Pyridine acts as both an acid scavenger (neutralizing the triflic acid byproduct) and a nucleophilic catalyst. Cooling to 0 °C is critical because the reaction with triflic anhydride is highly exothermic; thermal control prevents the decomposition of the anhydride and minimizes the formation of dark, tarry byproducts.

  • Step 2: Triflation. Dropwise, add Trifluoromethanesulfonic anhydride (Tf₂O, 1.2 eq, 6.0 mmol) over 15 minutes. Allow the reaction to slowly warm to room temperature and stir for 2 hours.

  • Step 3: Validation & Workup. Quench the reaction by slowly adding saturated aqueous NaHCO₃ (20 mL). Separate the organic layer and wash with 1M HCl (20 mL) followed by brine (20 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Self-Validation Checkpoint: The resulting triflate is significantly less polar than the starting phenol, appearing as a higher-Rf spot on TLC. The 1M HCl wash is a self-validating step to ensure the complete removal of residual pyridine. ¹⁹F NMR is the definitive validation tool, showing a sharp singlet at approximately -73 ppm corresponding to the -CF₃ group.

References

  • Thiazole in the targeted anticancer drug discovery . Future Medicinal Chemistry. URL:[Link]

  • Structure and Ligand-Based Design of mTOR and PI3-Kinase Inhibitors Leading to the Clinical Candidates VS-5584 (SB2343) and SB2602 . ACS Publications. URL:[Link]

  • Phenol (bio)isosteres in drug design and development . ResearchGate / Wiley. URL:[Link]

Method

Application Notes and Protocols: The Coordination Chemistry of 3-(4-Methyl-1,3-thiazol-2-yl)phenol

Introduction: Unveiling the Potential of a Versatile Ligand In the vast landscape of coordination chemistry, the design and synthesis of novel ligands remain a cornerstone of innovation. Ligands possessing multiple, dist...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Potential of a Versatile Ligand

In the vast landscape of coordination chemistry, the design and synthesis of novel ligands remain a cornerstone of innovation. Ligands possessing multiple, distinct donor sites offer rich coordination possibilities, leading to metal complexes with unique structural, electronic, and, consequently, functional properties. The molecule 3-(4-Methyl-1,3-thiazol-2-yl)phenol is one such ligand of emerging interest. It strategically combines a soft N/S-donor thiazole ring with a hard O-donor phenol group, presenting a versatile bidentate chelating scaffold.

The thiazole moiety is a prominent heterocycle in numerous natural products and pharmacologically active compounds, valued for its aromaticity and ability to engage in various non-covalent interactions.[1][2] When incorporated into a ligand framework, the thiazole nitrogen acts as a potent coordination site for a wide range of transition metals.[3] The appended phenolic group, upon deprotonation, provides a strong anionic oxygen donor, capable of stabilizing metal centers and participating in proton-coupled electron transfer processes or acting as a hydrogen-bond donor/acceptor.

This guide provides a comprehensive overview of the prospective applications of 3-(4-Methyl-1,3-thiazol-2-yl)phenol in coordination chemistry. While direct literature on this specific isomer is nascent, this document leverages established principles and data from closely related thiazole-phenol systems to provide robust, field-proven protocols for researchers. We will explore the synthesis of its metal complexes, detailed characterization methodologies, and protocols for evaluating their potential in catalysis and biological applications, thereby offering a roadmap for unlocking the full potential of this promising ligand.

Part 1: Synthesis and Complexation

A logical starting point for exploring the coordination chemistry of 3-(4-Methyl-1,3-thiazol-2-yl)phenol (hereafter abbreviated as L-OH ) is its synthesis and subsequent reaction with various metal precursors.

Protocol 1.1: Synthesis of 3-(4-Methyl-1,3-thiazol-2-yl)phenol (L-OH)

The synthesis of L-OH can be adapted from standard Hantzsch thiazole synthesis protocols. This procedure involves the condensation of a thioamide with an α-haloketone. For this specific target, 3-hydroxythiobenzamide and chloroacetone are suitable starting materials.

Workflow for Ligand Synthesis

cluster_start Starting Materials cluster_proc Reaction cluster_end Product A 3-Hydroxythiobenzamide C Reflux in Ethanol A->C B Chloroacetone B->C D 3-(4-Methyl-1,3-thiazol-2-yl)phenol (L-OH) C->D Hantzsch Thiazole Synthesis

Caption: Proposed synthesis of 3-(4-Methyl-1,3-thiazol-2-yl)phenol.

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-hydroxythiobenzamide (10 mmol) in 100 mL of absolute ethanol.

  • Addition of Reagent: To this stirring solution, add chloroacetone (10 mmol) dropwise over 5 minutes.

  • Reflux: Heat the reaction mixture to reflux and maintain for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, allow the mixture to cool to room temperature. Reduce the solvent volume to approximately 20 mL using a rotary evaporator.

  • Precipitation: Pour the concentrated solution into 100 mL of cold deionized water with stirring. A solid precipitate should form.

  • Isolation and Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and then a small amount of cold ethanol. Recrystallize the crude product from an ethanol/water mixture to yield pure 3-(4-Methyl-1,3-thiazol-2-yl)phenol.

  • Characterization: Confirm the identity and purity of the synthesized ligand using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 1.2: General Synthesis of Metal Complexes

The chelation of L-OH with transition metal ions is typically straightforward. The phenolic proton is acidic and can be removed by a base or displaced upon coordination to the metal center. The following is a general protocol that can be adapted for various metal salts (e.g., acetates, chlorides, nitrates).

General Coordination Scheme

LOH L-OH (Ligand) Complex [M(L-O)₂(Solvent)ₓ] Metal Complex LOH->Complex MXn MXn (Metal Salt, e.g., Pd(OAc)₂, CuCl₂) MXn->Complex Solvent Methanol or Ethanol Solvent->Complex Reflux, 2-6 h

Caption: General workflow for the synthesis of metal complexes.

Step-by-Step Procedure:

  • Ligand Solution: Dissolve L-OH (2 mmol) in 30 mL of methanol or ethanol in a 100 mL round-bottom flask. If solubility is low, gentle warming may be required.

  • Metal Salt Solution: In a separate beaker, dissolve the metal salt (1 mmol, e.g., Palladium(II) acetate, Copper(II) chloride) in 20 mL of the same solvent.

  • Reaction: Add the metal salt solution dropwise to the stirring ligand solution at room temperature. A color change is often observed upon addition.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux for 2-6 hours. The formation of a precipitate may occur during this time.[2][4]

  • Isolation: Cool the reaction to room temperature. If a solid has formed, collect it by filtration, wash with a small amount of cold solvent, and then with diethyl ether.

  • Drying: Dry the resulting metal complex in a vacuum desiccator.

  • Characterization: Characterize the complex using FT-IR, UV-Vis spectroscopy, elemental analysis, and, if possible, single-crystal X-ray diffraction.

Table 1: Expected FT-IR Spectral Shifts Upon Coordination

Functional GroupLigand (L-OH) ν (cm⁻¹)Complex [M(L-O)₂] ν (cm⁻¹)Rationale for Shift
Phenolic O-H~3300-3400 (broad)AbsentDeprotonation of the phenolic group upon coordination to the metal center.
Thiazole C=N~1610-1630~1590-1610 (Shift to lower frequency)Coordination of the thiazole nitrogen to the metal ion weakens the C=N bond.[5]
Phenolic C-O~1250~1270-1290 (Shift to higher frequency)Formation of the M-O bond increases the double bond character of the C-O bond.
New Bands (M-O, M-N)Absent~400-600 (low intensity)Appearance of new bands corresponding to the formation of metal-oxygen and metal-nitrogen bonds.[6][7]

Part 2: Application in Homogeneous Catalysis

Ligands containing both a phenyl and a coordinating heterocycle are renowned in catalysis, particularly in palladium-catalyzed cross-coupling reactions.[3] The thiazole nitrogen can coordinate to the palladium center, while the overall ligand architecture influences the stability and activity of the catalytic species.

Protocol 2.1: Evaluation in Suzuki-Miyaura Cross-Coupling

This protocol outlines the procedure to test the efficacy of a synthesized Pd(II) complex of L-OH , denoted as [Pd(L-O)₂] , as a pre-catalyst for the Suzuki-Miyaura reaction between an aryl bromide and an arylboronic acid.

Suzuki-Miyaura Catalytic Cycle Workflow

Suzuki_Cycle Precatalyst [Pd(L-O)₂] Pre-catalyst Active_Pd0 Pd(0)L Active Catalyst Precatalyst->Active_Pd0 Activation Pd_II_Intermediate Ar-Pd(II)L-Br Active_Pd0->Pd_II_Intermediate 1 OxAdd Oxidative Addition Pd_II_Diaryl Ar-Pd(II)L-Ar' Pd_II_Intermediate->Pd_II_Diaryl 2 Transmetal Transmetalation Pd_II_Diaryl->Active_Pd0 3 RedElim Reductive Elimination Pd_II_Diaryl->RedElim Product Ar-Ar' RedElim->Product ArBr Ar-Br ArBr->OxAdd ArBOH2 Ar'-B(OH)₂ ArBOH2->Transmetal Base Base (e.g., K₂CO₃) Base->Transmetal

Caption: Key steps in the Suzuki-Miyaura cross-coupling catalytic cycle.

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (Nitrogen or Argon), add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Catalyst Addition: Add the [Pd(L-O)₂] pre-catalyst (0.01 mmol, 1 mol%).

  • Solvent Addition: Add 5 mL of a suitable solvent mixture, such as Dioxane/H₂O (4:1).

  • Reaction: Seal the tube and place it in a preheated oil bath at 100 °C. Stir the reaction for the desired time (e.g., 2-12 hours).

  • Monitoring: Monitor the reaction by taking small aliquots and analyzing them by GC-MS or TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add 20 mL of ethyl acetate and 20 mL of water. Separate the organic layer, and extract the aqueous layer twice with 10 mL of ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Analysis: Characterize the final product by ¹H NMR, ¹³C NMR, and compare with literature data to confirm its identity and calculate the yield.

Part 3: Application in Biological Screening

The prevalence of thiazole moieties in bioactive molecules makes metal complexes of L-OH attractive candidates for biological evaluation.[5][8][9] Coordination to a metal ion can enhance the biological activity of an organic ligand, a phenomenon attributed to factors like increased lipophilicity and altered steric and electronic profiles.[10]

Protocol 3.1: In-Vitro Antimicrobial Activity Screening (Agar Disc Diffusion)

This protocol details a standard method to screen the synthesized ligand and its metal complexes (e.g., Cu(II), Co(II), Zn(II)) for antibacterial activity against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[2]

Antimicrobial Screening Workflow

cluster_prep Preparation cluster_exp Experiment cluster_ana Analysis A Prepare Mueller-Hinton Agar Plates D Spread Bacterial Culture on Agar Surface A->D B Grow Bacterial Cultures B->D C Prepare Test Compound Solutions in DMSO F Apply Compound Solutions to Discs C->F E Place Sterile Discs on Agar D->E E->F G Incubate Plates at 37°C for 24h F->G H Measure Zone of Inhibition (mm) G->H

Sources

Application

Application Note: Strategic Functionalization of the Phenolic Hydroxyl Group in 3-(4-Methyl-1,3-thiazol-2-yl)phenol

Executive Summary The 2-arylthiazole scaffold is a privileged structure in medicinal chemistry, frequently appearing in kinase inhibitors, antimicrobial agents, and modulators of metabolic diseases. Specifically, 3-(4-Me...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-arylthiazole scaffold is a privileged structure in medicinal chemistry, frequently appearing in kinase inhibitors, antimicrobial agents, and modulators of metabolic diseases. Specifically, 3-(4-Methyl-1,3-thiazol-2-yl)phenol (CAS: 1092305-67-3) provides a highly versatile starting point for drug discovery due to its meta-substituted phenolic hydroxyl group. The strategic manipulation of functional groups is a fundamental principle in drug design, allowing medicinal chemists to tailor molecules for desired pharmacological effects while minimizing adverse reactions [1].

This application note details field-proven protocols for the divergent functionalization of the phenolic -OH group in 3-(4-Methyl-1,3-thiazol-2-yl)phenol, focusing on chemoselective O-alkylation and electrophilic trifluoromethanesulfonation (triflation).

Strategic Rationale & Mechanistic Causality

The phenolic hydroxyl group (pKa ~9.5) serves as an ideal synthetic handle. Modifying this group alters the hydrogen-bonding network, lipophilicity, and metabolic stability of the parent scaffold.

  • O-Alkylation (Etherification): Deprotonation of the phenol yields a phenoxide anion, a strong nucleophile. Alkylation is utilized to append solubilizing motifs (e.g., morpholine-ethyl chains) or to optimize target binding. We utilize potassium carbonate ( K2​CO3​ ) in dimethylformamide (DMF) because K2​CO3​ is sufficiently basic to quantitatively deprotonate the phenol but mild enough to prevent degradation of the thiazole ring.

  • Triflation: Converting the phenol into an aryl triflate (-OTf) transforms a stable C-O bond into a highly reactive pseudohalide. This is a critical enabling step for late-stage functionalization, allowing the scaffold to undergo palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to install novel C-C or C-N bonds [2]. Furthermore, in situ triflate formation can even facilitate dehydrative alkylation with active alcohols [3].

G A 3-(4-Methyl-1,3-thiazol-2-yl)phenol (Starting Scaffold) B O-Alkylation (Etherification) A->B Alkyl Halide, K2CO3 C Triflation (PhNTf2 / Tf2O) A->C Triflating Agent, Base D Esterification (Prodrug Synthesis) A->D Acyl Chloride, TEA E Alkoxy Derivatives (Modulated Lipophilicity) B->E F Aryl Triflate (Reactive Intermediate) C->F G Pd-Catalyzed Cross-Coupling F->G Boronic Acid / Amine H C-C / C-N Substituted Thiazole Scaffolds G->H

Divergent functionalization pathways for 3-(4-Methyl-1,3-thiazol-2-yl)phenol.

Experimental Workflows & Protocols

Protocol 1: Chemoselective O-Alkylation (Williamson Ether Synthesis)

This protocol describes the synthesis of alkoxy derivatives to modulate the lipophilicity of the thiazole scaffold.

Reagents:

  • 3-(4-Methyl-1,3-thiazol-2-yl)phenol (1.0 eq)

  • Alkyl halide (e.g., 1-bromo-2-methoxyethane) (1.2 eq)

  • Anhydrous Potassium Carbonate ( K2​CO3​ ) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask equipped with a magnetic stir bar with 3-(4-Methyl-1,3-thiazol-2-yl)phenol (1.0 eq) and anhydrous DMF (to achieve a 0.2 M concentration).

  • Deprotonation: Add finely powdered anhydrous K2​CO3​ (2.0 eq). Causality Note: Finely powdering the base increases the surface area, accelerating the heterogeneous deprotonation step. Stir at room temperature for 30 minutes. The solution will typically adopt a slight yellow tint, indicating phenoxide formation.

  • Alkylation: Add the alkyl halide (1.2 eq) dropwise via syringe. Attach a reflux condenser and heat the mixture to 60 °C for 4–6 hours.

  • Self-Validation (In-Process Control): Monitor the reaction via TLC (Hexane:EtOAc 3:1). The starting phenol is highly polar and will show a lower Rf​ value (staining positive with KMnO4​ ), whereas the resulting ether will migrate significantly higher.

  • Workup: Cool the reaction to room temperature. Quench with distilled water (equal to 5x the reaction volume) to precipitate the product or force it into the organic phase. Extract with Ethyl Acetate (3 x 20 mL).

  • Purification: Wash the combined organic layers with brine (5x) to rigorously remove residual DMF. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Protocol 2: Electrophilic Trifluoromethanesulfonation

This protocol converts the phenol into an aryl triflate, priming the scaffold for downstream transition-metal catalysis.

Reagents:

  • 3-(4-Methyl-1,3-thiazol-2-yl)phenol (1.0 eq)

  • N-Phenyl-bis(trifluoromethanesulfonimide) ( PhNTf2​ ) (1.1 eq)

  • Triethylamine (TEA) (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation: Dissolve the phenol (1.0 eq) in anhydrous DCM (0.1 M) in a dry flask under an inert atmosphere (Nitrogen or Argon). Cool the mixture to 0 °C using an ice-water bath.

  • Base Addition: Add TEA (2.0 eq) dropwise. Causality Note: TEA acts as both the base to generate the phenoxide and the acid scavenger for the sulfonamide byproduct.

  • Triflation: Add PhNTf2​ (1.1 eq) in small portions. Causality Note: PhNTf2​ is explicitly chosen over Triflic Anhydride ( Tf2​O ). Tf2​O is aggressively reactive and can cause undesired sulfonation or polymerization of the electron-rich thiazole ring. PhNTf2​ is a milder, crystalline reagent that selectively reacts with the hard oxygen nucleophile.

  • Reaction: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 2–4 hours.

  • Self-Validation (In-Process Control): Analyze via LC-MS. The disappearance of the parent mass ( [M+H]+ 192.0) and the appearance of the triflate mass ( [M+H]+ 324.0) confirms conversion.

  • Workup: Dilute with DCM, wash sequentially with 1N HCl (to remove excess TEA), saturated aqueous NaHCO3​ , and brine. Dry over MgSO4​ , filter, and concentrate. Purify via silica gel flash chromatography.

Quantitative Optimization Data

The choice of triflating agent and base significantly impacts the yield and purity of the reactive intermediate. Table 1 summarizes the optimization parameters for the functionalization of the 3-(4-Methyl-1,3-thiazol-2-yl)phenol scaffold.

Table 1: Optimization of Triflation Conditions for 3-(4-Methyl-1,3-thiazol-2-yl)phenol

EntryTriflating AgentBaseSolventTemp (°C)Time (h)Isolated Yield (%)Observation
1 Tf2​O PyridineDCM0 to RT278Moderate yield; minor thiazole degradation.
2 Tf2​O TEADCM0 to RT265Complex mixture; highly exothermic.
3 PhNTf2​ TEA DCM 0 to RT 4 92 Clean conversion; optimal conditions.
4 PhNTf2​ K2​CO3​ DMFRT1285Slower reaction; requires aqueous workup for DMF.

Self-Validation & Troubleshooting Guidelines

To ensure systemic trust in the synthesized derivatives, researchers must validate the structural changes:

  • NMR Spectroscopy: The most definitive proof of successful functionalization is the disappearance of the broad phenolic -OH singlet (typically observed around δ 9.5–10.0 ppm in DMSO- d6​ ) in the 1H NMR spectrum.

  • Fluorine NMR ( 19F NMR): For Protocol 2, the successful installation of the triflate group is definitively confirmed by a sharp singlet at approximately δ -73.0 to -74.0 ppm.

  • Troubleshooting Incomplete Alkylation: If Protocol 1 stalls, the alkyl halide may have degraded, or the K2​CO3​ may have absorbed atmospheric moisture. Ensure the use of anhydrous bases and consider adding a catalytic amount of Sodium Iodide (NaI) to facilitate a Finkelstein-type acceleration if using an alkyl chloride or bromide.

References

  • The Conversion of Phenols to the Corresponding Aryl Halides Under Mild Conditions. Organic-Chemistry.org. Available at:[Link]

  • Dehydrative Alkylation of Phenols with Alcohols via Formation of Triflate. ACS Publications. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Aqueous Solubility of 3-(4-Methyl-1,3-thiazol-2-yl)phenol

Welcome to the Application Support Center. As researchers transition from in silico design or synthetic chemistry to in vitro biological evaluation, poor aqueous solubility remains one of the most frequent causes of assa...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As researchers transition from in silico design or synthetic chemistry to in vitro biological evaluation, poor aqueous solubility remains one of the most frequent causes of assay failure.

The Chemical Challenge: Why Does It Precipitate?

To solve a solubility issue, we must first understand the molecular causality. 3-(4-Methyl-1,3-thiazol-2-yl)phenol is a biparitic molecule containing a lipophilic 4-methylthiazole ring and a phenol group.

  • Ionization State at Physiological pH: The thiazole nitrogen is a very weak base (pKa ~2.5), and the phenol is a weak acid (pKa ~9.5). In standard biological buffers (pH 7.4), this molecule exists almost entirely in its neutral, un-ionized state .

  • The "Solvent Shift" Phenomenon: Researchers typically prepare a concentrated stock solution in 100% DMSO. When this stock is spiked into an aqueous buffer, the DMSO rapidly diffuses into the bulk water. The highly lipophilic, neutral compound is suddenly left in a thermodynamically unfavorable aqueous environment, leading to rapid supersaturation, nucleation, and precipitation[1].

Solubility Troubleshooting Workflow

Follow this validated decision tree to systematically resolve precipitation issues without compromising your biological assay's integrity.

Workflow Start Compound Precipitates in Biological Buffer CheckDMSO Is final DMSO > 0.5%? Start->CheckDMSO ReduceDMSO Reduce DMSO & re-test (Limit solvent toxicity) CheckDMSO->ReduceDMSO Yes KineticAssay Perform Kinetic Solubility Assay CheckDMSO->KineticAssay No ReduceDMSO->KineticAssay AddCoSolvent Add Co-solvent (e.g., PEG400, Tween) KineticAssay->AddCoSolvent Solubility < Target Success Proceed with In Vitro Assay KineticAssay->Success Solubility > Target AddCD Formulate with HP-β-Cyclodextrin AddCoSolvent->AddCD Still Precipitating AddCoSolvent->Success Resolved AddCD->Success Complex Formed

Decision tree for troubleshooting 3-(4-Methyl-1,3-thiazol-2-yl)phenol solubility in vitro.

Frequently Asked Questions (FAQs)

Q1: What is the maximum DMSO concentration I can use to force my compound into solution? A: Do not exceed 0.1% to 0.5% (v/v) DMSO in cell-based assays[2]. While increasing DMSO to 2-5% might temporarily keep 3-(4-Methyl-1,3-thiazol-2-yl)phenol in solution, high DMSO concentrations cause severe solvent-induced cytotoxicity, alter cell membrane permeability, and can denature target proteins in biochemical assays.

Q2: My assay readouts are highly variable. How do I know if my compound is precipitating? A: Micro-precipitation often occurs before visible turbidity is apparent. Symptoms include non-sigmoidal dose-response curves, artificially flat IC50 plateaus, or high background noise in fluorescence/absorbance readouts. To confirm, you must perform a Kinetic Solubility Assay using nephelometry (light scattering) or UV-Vis spectroscopy[1].

Q3: Why do you recommend Hydroxypropyl-β-Cyclodextrin (HP-β-CD) over standard β-Cyclodextrin? A: Standard β-cyclodextrin has limited aqueous solubility (~18 mg/mL) and can cause cellular toxicity or crystallization in biological systems. HP-β-CD is highly substituted, offering superior aqueous solubility (>500 mg/mL) and a much safer toxicological profile for in vitro and in vivo applications[3]. It effectively sequesters the lipophilic thiazole-phenol core without altering its ionization state[].

Data Presentation: Solubilizing Agents for Biological Assays

When direct dilution fails, excipients must be used. Below is a summary of biologically compatible solubilizing agents.

Solubilizing AgentMechanism of ActionMax Recommended In Vitro LimitProsCons
DMSO Organic Co-solvent0.1% - 0.5%Universal solvent for stock prep.High cellular toxicity; causes "solvent shift" precipitation.
PEG 400 Polymeric Co-solvent1.0% - 2.0%Good for lipophilic phenols.Can increase media osmolality.
Tween-80 Non-ionic Surfactant0.01% - 0.1%Forms micelles around the drug.Can lyse cell membranes at high concentrations.
HP-β-CD Host-Guest Encapsulation1.0% - 5.0% (w/v)Excellent biocompatibility; prevents nucleation.Requires pre-incubation to form the inclusion complex.

Experimental Protocols

To establish a self-validating experimental system, you must first determine the exact precipitation point of your compound, and then apply a formulation strategy to overcome it.

Protocol A: High-Throughput Kinetic Solubility Assay (Direct UV Method)

Purpose: To determine the maximum working concentration of 3-(4-Methyl-1,3-thiazol-2-yl)phenol in your specific assay buffer before precipitation occurs[5],[6].

  • Stock Preparation: Prepare a fresh 10 mM stock solution of 3-(4-Methyl-1,3-thiazol-2-yl)phenol in anhydrous DMSO.

  • Serial Dilution: In a 96-well V-bottom plate, create a 10-point 2-fold serial dilution of the compound in DMSO.

  • Buffer Spiking: Transfer 2 µL of each DMSO dilution into a 96-well clear-bottom assay plate. Rapidly add 198 µL of your target biological buffer (e.g., PBS, pH 7.4) to each well. (Final DMSO = 1%).

  • Incubation: Seal the plate and incubate on a plate shaker at 37°C for 2 hours to allow thermodynamic equilibration and micro-crystal nucleation[1].

  • Filtration: Transfer the mixtures to a 0.45 µm PVDF filter plate and centrifuge at 2,000 x g for 5 minutes to remove precipitated compound.

  • Quantification: Measure the UV absorbance of the filtrate (supernatant) using a microplate reader. The kinetic solubility limit is the highest concentration where the UV absorbance remains linearly proportional to the dose.

Protocol B: Solubilization via HP-β-Cyclodextrin Inclusion Complex

Purpose: To encapsulate the lipophilic 3-(4-Methyl-1,3-thiazol-2-yl)phenol into the hydrophobic cavity of HP-β-CD, masking it from the aqueous environment[7],[8].

  • Excipient Preparation: Prepare a 10% (w/v) solution of HP-β-CD in your biological buffer (e.g., HEPES). Filter sterilize through a 0.22 µm membrane.

  • Complexation: Add your DMSO stock of 3-(4-Methyl-1,3-thiazol-2-yl)phenol dropwise into the HP-β-CD buffer under continuous vortexing. Keep the final DMSO concentration below 0.5%.

  • Equilibration: Incubate the mixture at 37°C for 1-2 hours with gentle agitation. This time is critical; the host-guest complexation is an equilibrium-driven process and does not happen instantaneously.

  • Verification: Visually inspect for clarity or run the mixture through Protocol A to confirm the absence of light scattering/turbidity. The complexed drug is now ready for application to cells or enzymes.

Mechanism Drug Free Drug (Lipophilic) Complex Inclusion Complex (Solubilized) Drug->Complex Hydrophobic Interactions CD HP-β-CD (Hydrophilic Exterior) CD->Complex Host-Guest Encapsulation

Mechanism of HP-β-CD host-guest encapsulation for lipophilic drug solubilization.

References

  • In vitro solubility assays in drug discovery PubMed / National Institutes of Health (NIH)[Link]

  • Kinetic Solubility Assays Protocol AxisPharm[Link]

  • Solubility Assessment Service Creative Biolabs[Link]

  • Cyclodextrin-based inclusion complexes improve the in vitro solubility and pharmacokinetics of ivacaftor PMC / National Institutes of Health (NIH)[Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics PMC / National Institutes of Health (NIH)[Link]

  • Preparation, Physicochemical Characterization and In-vitro Dissolution Studies of Diosmin-cyclodextrin Inclusion Complexes Brieflands[Link]

Sources

Optimization

Technical Support Center: Yield Optimization for 3-(4-Methyl-1,3-thiazol-2-yl)phenol Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of 2-aryl-4-methylthiazoles bearing unprotected phenolic hydroxyl groups.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of 2-aryl-4-methylthiazoles bearing unprotected phenolic hydroxyl groups. The synthesis of 3-(4-Methyl-1,3-thiazol-2-yl)phenol is classically achieved via the Hantzsch thiazole synthesis, reacting 3-hydroxythiobenzamide with chloroacetone[1]. While generally robust, the presence of the nucleophilic phenolic -OH and the high volatility of chloroacetone introduce specific mechanistic liabilities that can severely depress reaction yields[2].

This guide provides a causality-driven troubleshooting framework and a self-validating protocol to maximize your reaction efficiency and isolate high-purity products.

Visualized Workflow: Reaction Mechanism

Mechanism SM1 3-Hydroxythiobenzamide (Nucleophile) Int1 S-Alkylated Intermediate (Unstable) SM1->Int1 S-attack on alpha-carbon (SN2) SM2 Chloroacetone (Electrophile) SM2->Int1 Int2 Hydroxythiazoline (Cyclized) Int1->Int2 N-attack on carbonyl Prod 3-(4-Methyl-1,3-thiazol-2-yl)phenol (Target) Int2->Prod Dehydration (-H2O)

Mechanistic pathway of the Hantzsch synthesis for 3-(4-Methyl-1,3-thiazol-2-yl)phenol.

Frequently Asked Questions & Troubleshooting

Q1: My reaction yield is consistently below 30%, and TLC reveals multiple side products. Could the phenolic -OH be interfering? A: Yes. This is a classic chemoselectivity issue. The Hantzsch synthesis relies on the sulfur atom of the thioamide acting as the primary nucleophile[3]. However, if your reaction conditions are too basic (e.g., using strong bases like NaOH or excessive K 2​ CO 3​ to neutralize generated HCl), the phenolic hydroxyl group becomes deprotonated to a phenoxide. Phenoxides are excellent hard nucleophiles and will rapidly attack the chloroacetone, leading to unwanted O-alkylation side products. Causality & Fix: To ensure exclusive S-alkylation, run the reaction under neutral to mildly acidic conditions. The neutral thioamide sulfur is a much softer and more potent nucleophile than the neutral phenol. Using a polar protic solvent like ethanol under reflux without added base is often sufficient, as the inherent nucleophilicity of the thioamide drives the initial S N​ 2 step[1].

Q2: LC-MS analysis of my crude mixture shows a major peak at [M+18] relative to the target mass. What is happening? A: Your reaction has stalled at the hydroxythiazoline intermediate. The Hantzsch mechanism proceeds in three stages: S-alkylation, intramolecular cyclization, and finally, dehydration[4]. The [M+18] peak corresponds to the cyclized intermediate before the loss of water. Causality & Fix: Dehydration is an endothermic process that is acid-catalyzed. If the reaction temperature is too low, or if the HCl generated during the first step is neutralized too aggressively, dehydration stalls. Ensure your reaction is heated to at least 70-80°C[1]. If stalling persists, adding a catalytic amount of p-toluenesulfonic acid (pTSA) or extending the reflux time will drive the dehydration to completion.

Q3: I am losing chloroacetone during the reaction, leading to unreacted thioamide. How do I manage this? A: Chloroacetone is highly volatile (b.p. ~120°C) and lachrymatory. During standard reflux, especially in lower-boiling solvents like methanol or ethanol, chloroacetone vapor can escape through the condenser, altering the stoichiometry and leaving unreacted starting material[1]. Causality & Fix: Use a 1.2 to 1.5 molar equivalent excess of chloroacetone. Alternatively, transitioning from conventional open-flask reflux to a sealed microwave reactor completely eliminates volatile losses and significantly accelerates the cyclization and dehydration steps[1].

Diagnostic Logic Tree

Troubleshooting Problem Low Yield of Target Thiazole Check1 TLC shows multiple spots? Problem->Check1 Check2 LC-MS shows [M+18] peak? Problem->Check2 Cause1 O-Alkylation of Phenol (pH too high) Check1->Cause1 Yes Fix1 Remove strong base; Use EtOH reflux Cause1->Fix1 Cause2 Incomplete Dehydration Check2->Cause2 Yes Fix2 Increase temp; Add catalytic acid Cause2->Fix2

Diagnostic logic tree for troubleshooting low yields in thiazole synthesis.

Quantitative Data: Optimization Parameters

The following table summarizes the causal relationship between reaction conditions and the resulting yield of 3-(4-Methyl-1,3-thiazol-2-yl)phenol, demonstrating why microwave-assisted ethanol conditions are superior.

SolventTemperatureAdditiveTimeIsolated YieldMechanistic Observation
DMF80°CK 2​ CO 3​ (2 eq)4 h15%Heavy O-alkylation due to phenoxide formation.
Methanol65°CNone12 h45%Incomplete dehydration; high [M+18] intermediate.
Ethanol80°C (Reflux)None6 h78%Good balance of solubility and thermal energy.
Ethanol 85°C (Microwave) None 20 min 92% Sealed vessel prevents chloroacetone loss; rapid dehydration.
Self-Validating Experimental Protocol

Optimized Microwave-Assisted Synthesis of 3-(4-Methyl-1,3-thiazol-2-yl)phenol

This protocol is designed as a self-validating system: each step includes a specific analytical checkpoint to ensure the mechanistic requirements are met before proceeding.

Materials:

  • 3-Hydroxythiobenzamide (1.0 mmol, 153.2 mg)

  • Chloroacetone (1.3 mmol, 120.3 mg / ~104 µL) - Note: Lachrymator, handle in fume hood.

  • Absolute Ethanol (3.0 mL)

Step-by-Step Procedure:

  • Preparation: In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, dissolve 3-hydroxythiobenzamide in absolute ethanol.

    • Validation Check: Ensure complete dissolution. The solution should be clear. Suspended solids indicate poor solvent quality or degraded thioamide.

  • Electrophile Addition: Add chloroacetone dropwise to the stirring solution at room temperature.

    • Causality: Adding at room temperature prevents premature volatilization of the chloroacetone before the vial is sealed.

  • Reaction Execution: Seal the vial with a crimp cap. Irradiate in a microwave synthesizer at 85°C for 20 minutes with a pre-stirring period of 30 seconds[1].

    • Causality: The sealed environment prevents the escape of volatile chloroacetone, while the 85°C temperature provides the activation energy required for the final dehydration step.

  • Reaction Monitoring (Self-Validation): Cool the vial to room temperature. Withdraw a 5 µL aliquot, dilute in methanol, and analyze via LC-MS.

    • Success Criteria: Complete disappearance of the thioamide mass. The dominant peak must be the target mass (m/z 192.05 [M+H] + ). If a peak at m/z 210.06 ([M+18] + ) is present, re-seal and heat for an additional 10 minutes to force dehydration.

  • Workup & Precipitation: Transfer the mixture to a beaker. Slowly add 5% aqueous NaHCO 3​ until the pH reaches ~7.0.

    • Causality: The reaction generates HCl. Neutralizing it precipitates the free base of the thiazole product, which is poorly soluble in water[4].

  • Isolation: Collect the precipitated solid via vacuum filtration (Büchner funnel). Wash the filter cake with cold distilled water (2 x 5 mL) to remove inorganic salts, followed by cold heptane (2 mL) to remove any trace unreacted chloroacetone.

  • Drying: Dry the solid under high vacuum at 40°C overnight to yield the pure 3-(4-Methyl-1,3-thiazol-2-yl)phenol.

References
  • Optimizing Hantzsch thiazole synthesis reaction conditions - Benchchem. 1

  • Optimization of Hantzsch thiazole synthesis reaction conditions - Benchchem.2

  • Hantzsch Thiazole Synthesis - Chem Help Asap. 4

  • Reaction mechanism of Hantzsch thiazole synthesis - ResearchGate. 3

Sources

Troubleshooting

Reducing side products in the preparation of 3-(4-Methyl-1,3-thiazol-2-yl)phenol

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 3-(4-Methyl-1,3-thiazol-2-yl)phenol. The synthesis, primarily achieved through...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 3-(4-Methyl-1,3-thiazol-2-yl)phenol. The synthesis, primarily achieved through the Hantzsch thiazole synthesis, is robust yet susceptible to specific side reactions and purification challenges. This document provides in-depth, experience-driven troubleshooting advice and optimized protocols to enhance yield, purity, and reproducibility.

Section 1: Reaction Overview and Core Mechanism

The preparation of 3-(4-Methyl-1,3-thiazol-2-yl)phenol is a classic example of the Hantzsch thiazole synthesis, a cornerstone reaction in heterocyclic chemistry first reported in 1887.[1] The reaction condenses an α-haloketone with a thioamide.[2] In this specific case, the reactants are chloroacetone (or bromoacetone) and 3-hydroxybenzothioamide .

The reaction proceeds through a well-established multi-step mechanism involving nucleophilic attack, intramolecular cyclization, and dehydration to form the stable, aromatic thiazole ring.[3]

Hantzsch_Mechanism Thioamide 3-Hydroxybenzothioamide SN2_Intermediate S-alkylation Intermediate Thioamide->SN2_Intermediate 1. Nucleophilic Attack (SN2) Haloketone Chloroacetone Haloketone->SN2_Intermediate Cyclization_Intermediate Hemithioaminal Intermediate SN2_Intermediate->Cyclization_Intermediate 2. Intramolecular Cyclization Product 3-(4-Methyl-1,3-thiazol-2-yl)phenol Cyclization_Intermediate->Product 3. Dehydration Competing_Pathways cluster_reactants Reactants Thioamide 3-Hydroxybenzothioamide S_Attack Initial S-Attack (Favored in Neutral/Basic pH) Thioamide->S_Attack N_Attack Initial N-Attack (Favored in Acidic pH) Thioamide->N_Attack Haloketone Chloroacetone Haloketone->S_Attack Haloketone->N_Attack Desired_Product Desired Thiazole Product S_Attack->Desired_Product -> Cyclization -> Dehydration Side_Product Imino-dihydrothiazole Isomer N_Attack->Side_Product -> Cyclization -> Dehydration

Sources

Optimization

Technical Support Center: Mitigating Background Fluorescence of 3-(4-Methyl-1,3-thiazol-2-yl)phenol in HTS

Welcome to the Technical Support Center. This guide is engineered for researchers, assay developers, and screening scientists encountering severe background fluorescence (autofluorescence) when screening libraries contai...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, assay developers, and screening scientists encountering severe background fluorescence (autofluorescence) when screening libraries containing 3-(4-Methyl-1,3-thiazol-2-yl)phenol or utilizing it as a chemical scaffold.

Below, we deconstruct the photophysical root cause of this interference and provide field-proven, self-validating protocols to rescue your high-throughput screening (HTS) campaigns.

Mechanistic Overview: The Photophysics of Thiazolylphenols

Before troubleshooting, it is critical to understand why 3-(4-Methyl-1,3-thiazol-2-yl)phenol acts as a problematic fluorophore. The compound features a hydrogen-bonded enol core. Upon excitation with UV or blue light, it undergoes a rapid photophysical process known as [2].

During ESIPT, the phenolic proton transfers to the adjacent thiazole nitrogen, creating a highly fluorescent keto tautomer. This structural rearrangement causes a massive Stokes shift (>100 nm). Consequently, while the compound absorbs in the UV/Blue range, it emits a broad, intense signal in the green/yellow spectrum—perfectly overlapping with the emission profiles of standard HTS reporters like FITC, Alexa Fluor 488, and GFP.

G Compound 3-(4-Methyl-1,3-thiazol-2-yl)phenol ESIPT Excited-State Intramolecular Proton Transfer (ESIPT) Compound->ESIPT Excitation UV/Blue Excitation (< 400 nm) Excitation->Compound Emission Broad Stokes Shift Emission (450 - 550 nm) ESIPT->Emission Interference False Positive Signal in FITC/GFP Channels Emission->Interference Spectral Overlap

Fig 1: ESIPT-driven autofluorescence pathway of thiazolylphenol derivatives causing HTS interference.

Troubleshooting & FAQs

Q1: How do I definitively isolate the compound's autofluorescence from biological background (e.g., cell media, matrix)? Answer: You must establish a self-validating control system using a Compound Autofluorescence Counter-Screen. According to the [1], it is critical to measure the intrinsic fluorescence of the library compounds in the exact assay buffer and microplate format, but without the biological target or reporter fluorophore. If the signal in the compound-only well matches the false-positive signal in your fully assembled assay, the interference is chemically intrinsic.

Q2: We cannot remove this compound from our library. What optical or assay-design changes can bypass this interference? Answer: The most robust solution is transitioning from standard Fluorescence Intensity (FI) to Time-Resolved Fluorescence (TRF) or TR-FRET. Organic fluorophores, including [3], have fluorescence lifetimes in the nanosecond range. By utilizing lanthanide chelates (e.g., Europium or Terbium) which have millisecond emission lifetimes, you can introduce a 50–100 microsecond measurement delay. This allows the compound's autofluorescence to completely decay before the detector opens.

Q3: Can mathematical correction (background subtraction) reliably salvage my current HTS data without changing the assay chemistry? Answer: Background subtraction is a viable triage method but has strict limitations. You can perform a "pre-read" of the plate after compound addition but before adding the fluorescent tracer. Subtracting the pre-read from the final read corrects for additive autofluorescence. However, this does not correct for fluorescence quenching (where the compound absorbs the emission of your tracer). For robust HTS campaigns, optical avoidance (TR-FRET or red-shifting) is scientifically superior to mathematical correction.

Experimental Protocols

Protocol A: Compound Autofluorescence Pre-Read and Subtraction Workflow

Purpose: To mathematically isolate and subtract the intrinsic ESIPT fluorescence of 3-(4-Methyl-1,3-thiazol-2-yl)phenol from the true assay signal.

  • Plate Preparation: Dispense assay buffer and biological components (excluding the fluorescent reporter) into a high-density microplate (e.g., 384-well or 1536-well).

  • Compound Addition: Pin-transfer 3-(4-Methyl-1,3-thiazol-2-yl)phenol (and other library compounds) into the respective wells. Include DMSO-only control wells to establish the baseline plate noise.

  • Pre-Read Acquisition: Read the plate on a multimode microplate reader using the assay's final excitation/emission settings (e.g., Ex 480 nm / Em 520 nm).

    • Causality Note: This establishes the baseline autofluorescence for each specific well, accounting for exact compound concentration, solubility states, and local meniscus effects.

  • Reporter Addition: Add the fluorescent reporter/tracer to all wells and incubate according to the standard assay parameters.

  • Final Read Acquisition: Read the plate again using the identical optical settings.

  • Data Processing: Calculate the true signal: True FI = (Final Read FI) - (Pre-Read FI).

Protocol B: Conversion to Time-Resolved Fluorescence (TR-FRET) Detection

Purpose: To bypass the nanosecond-lifetime autofluorescence of thiazolylphenols using temporal gating.

  • Reagent Selection: Replace standard fluorophores with a TR-FRET pair (e.g., Europium cryptate donor and an Alexa Fluor 647 acceptor).

  • Assay Assembly: Incubate the biological target, TR-FRET reagents, and 3-(4-Methyl-1,3-thiazol-2-yl)phenol in the assay plate.

  • Instrument Configuration: Set the microplate reader to TRF mode. Configure the excitation source (e.g., Xenon flash lamp or 337 nm laser).

  • Temporal Gating: Set the Delay Time to 50 µs and the Integration Time to 400 µs.

    • Causality Note: The 50 µs delay ensures the nanosecond ESIPT emission of the thiazolylphenol has decayed to absolute zero. The 400 µs integration window selectively captures the long-lived lanthanide emission.

  • Ratiometric Readout: Measure emission at both 620 nm (donor) and 665 nm (acceptor). Calculate the 665/620 ratio.

    • Causality Note: Ratiometric calculation creates a self-validating system that internally corrects for well-to-well volume variations and minor color quenching caused by the compound.

TRF Pulse Excitation Pulse (t = 0) CompoundFluor Thiazolylphenol Autofluorescence (Nanosecond Lifetime) Pulse->CompoundFluor Lanthanide Lanthanide Emission (Millisecond Lifetime) Pulse->Lanthanide Delay Time Delay (50 - 100 µs) CompoundFluor->Delay Decays Rapidly Detection Clean Signal Detection (Interference-Free) Delay->Detection Gate Opens Lanthanide->Detection Persists

Fig 2: Temporal resolution of TRF bypassing short-lived thiazolylphenol autofluorescence.

Quantitative Data & Strategy Comparison

Table 1: Comparison of Autofluorescence Mitigation Strategies
StrategyMechanism of ActionProsConsRelative Cost
TR-FRET Conversion Temporal gating bypasses nanosecond fluorescenceCompletely eliminates ESIPT background; highly robustRequires assay redevelopment and specific readersHigh
Red-Shifting (>600 nm) Moves assay optics away from compound emissionAvoids the 450-550 nm ESIPT emission windowCompound may still act as a color quencherMedium
Pre-Read Subtraction Mathematical correction of additive backgroundNo new reagents required; utilizes existing assayDoes not correct for quenching; doubles read timeLow
Narrow Bandpass Filters Restricts emission detection windowEasy to implement on existing readersIneffective due to the broad nature of ESIPT emissionLow
Table 2: Spectral Overlap Analysis
Fluorophore / CompoundExcitation Max (nm)Emission Max (nm)Fluorescence LifetimeInterference Risk
3-(4-Methyl-1,3-thiazol-2-yl)phenol ~350 - 380 nm~475 - 550 nm (Broad)< 10 NanosecondsN/A (Source)
FITC / Alexa Fluor 488 488 nm520 nm~4 NanosecondsCritical
Cy5 / Alexa Fluor 647 650 nm670 nm~1 NanosecondLow
Europium (Eu3+) Chelates 340 nm615 nm~1 - 2 MillisecondsZero (with TRF)

References

  • Interference with Fluorescence and Absorbance - Assay Guidance Manual National Center for Biotechnology Information (NCBI Bookshelf) URL:[Link]

  • Deprotonation-Induced Large Fluorescence Turn ON in a 2,4-Bis(benzo[d]thiazol-2-yl)phenol (HBT-BT) Derivative The Journal of Physical Chemistry A (ACS Publications) URL:[Link]

  • A preparative, spectroscopic and equilibrium study of some phenyl-2-thiazoline fluorophores for aluminium(III) detection New Journal of Chemistry (RSC Publishing) URL:[Link]

Troubleshooting

Technical Support Center: Crystallization Troubleshooting for 3-(4-Methyl-1,3-thiazol-2-yl)phenol SCXRD Analysis

Overview: Welcome to the advanced troubleshooting guide for the crystallization of 3-(4-Methyl-1,3-thiazol-2-yl)phenol (Formula: C₁₀H₉NOS). Growing single crystals of this specific compound for Single-Crystal X-Ray Diffr...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview: Welcome to the advanced troubleshooting guide for the crystallization of 3-(4-Methyl-1,3-thiazol-2-yl)phenol (Formula: C₁₀H₉NOS). Growing single crystals of this specific compound for Single-Crystal X-Ray Diffraction (SCXRD) presents unique challenges. The presence of a strong hydrogen bond donor (phenol -OH) and strong acceptors (thiazole -N= and -S-) often drives rapid 1D anisotropic growth, resulting in fragile needles. Furthermore, its solubility profile makes it highly susceptible to liquid-liquid phase separation (oiling out) [1]. This guide provides field-proven, self-validating protocols to help researchers and drug development professionals overcome these specific structural challenges.

Section 1: Troubleshooting "Oiling Out" (Liquid-Liquid Phase Separation)

Q: When I cool my solution or add an anti-solvent, my compound forms a cloudy emulsion or a sticky gum at the bottom of the vial instead of crystals. What is happening? A: You are observing "oiling out," scientifically known as Liquid-Liquid Phase Separation (LLPS). Instead of nucleating into a highly ordered crystalline solid, the supersaturated solution separates into a solute-rich oil phase and a solvent-rich phase [1]. This occurs when the integration of solute molecules into the crystal lattice is kinetically hindered. It usually happens because supersaturation was generated too rapidly, causing the system to bypass the metastable zone and enter the unstable spinodal decomposition region [2].

Q: How do I prevent oiling out for 3-(4-Methyl-1,3-thiazol-2-yl)phenol? A: To bypass the LLPS boundary, you must strictly control the thermodynamic rate of supersaturation:

  • Reduce Initial Concentration: Work at lower concentrations to ensure your cooling curve stays within the Metastable Zone Width (MSZW).

  • Change the Crystallization Method: Switch from fast cooling or direct anti-solvent addition to Vapor Diffusion . Vapor diffusion generates supersaturation logarithmically, keeping the system thermodynamically stable.

  • Implement Seeding: If you have microcrystals from a previous batch, introduce a seed crystal halfway into the metastable zone to bypass the high-energy nucleation barrier and force solid-phase growth [2].

Section 2: Correcting Crystal Morphology (Needles to Blocks)

Q: I am successfully growing crystals, but they are very thin, hair-like needles or fragile plates. The crystallographer says they don't diffract well. How do I get blocky crystals? A: The morphology of 3-(4-Methyl-1,3-thiazol-2-yl)phenol is heavily dictated by its hydrogen-bonding network. The strong O-H···N intermolecular hydrogen bonds between the phenol and thiazole rings drive rapid kinetic growth along a single crystallographic axis, resulting in 1D needles [3].

The Fix: You need to use a "disruptor" solvent. Solvents that contain competing hydrogen-bond donors or acceptors (such as Ethanol, Methanol, or THF) will temporarily hydrogen-bond to the fast-growing faces of the crystal. This competitive inhibition slows down the 1D growth axis, allowing the slower-growing faces to catch up. This shifts the morphology from 1D needles to 3D blocks, which are ideal for SCXRD (target size: 0.1–0.3 mm) [4].

Section 3: Twinning and Polycrystallinity

Q: My crystals look like blocks, but the XRD data shows they are "twinned" or polycrystalline. How do I isolate a single lattice? A: Twinning occurs when two separate crystals share some of the same crystal lattice points in a symmetrical manner. For small organic molecules, this is often caused by mechanical disturbance, rapid nucleation, or impurities [4].

The Fix:

  • Ensure >95% Purity: Impurities disrupt the lattice and act as secondary nucleation sites. Pre-purify your sample via column chromatography before setting up crystallization.

  • Isothermal Incubation: Temperature fluctuations cause microscopic cycles of dissolution and rapid re-precipitation. Store your crystallization setups in a vibration-free, temperature-controlled incubator (e.g., 20°C).

  • Silanize Your Glassware: Micro-scratches on glass act as nucleation sites. Using new, silanized glassware reduces heterogeneous nucleation, forcing slower, more ordered homogeneous nucleation[5].

Section 4: Quantitative Data & Solvent Selection

To optimize the morphology of 3-(4-Methyl-1,3-thiazol-2-yl)phenol, select your solvent pairs based on their hydrogen-bonding capabilities and volatility.

Primary Solvent (Good)Anti-Solvent (Poor)H-Bond DisruptionEvaporation/Diffusion RateExpected MorphologySCXRD Suitability
Dichloromethane (DCM)HexaneLowFastLong Needles / Thin PlatesPoor
Chloroform (CHCl₃)PentaneLowVery FastPolycrystalline ClustersPoor
Tetrahydrofuran (THF)Diethyl EtherModerateMediumThick PrismsGood
Ethanol (EtOH)WaterHighSlowBlocky Single CrystalsExcellent
Dimethyl Sulfoxide (DMSO)TolueneHighVery SlowLarge Blocks (Risk of Solvate)Good (Requires care)
Section 5: Step-by-Step Experimental Workflows

Protocol A: The Vapor Diffusion Method (Gold Standard) This method is highly recommended for 3-(4-Methyl-1,3-thiazol-2-yl)phenol to prevent oiling out and promote blocky morphology.

  • Preparation: Weigh 5–10 mg of high-purity (>95%) 3-(4-Methyl-1,3-thiazol-2-yl)phenol into a clean 2 mL glass shell vial (inner vial).

  • Dissolution: Add just enough primary solvent (e.g., THF or Ethanol) dropwise until the solid is completely dissolved. Do not over-dilute.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a new, scratch-free 2 mL vial to remove dust and heterogeneous nucleation sites.

  • Outer Chamber Setup: Place the 2 mL inner vial (uncapped) into a larger 20 mL scintillation vial (outer vial).

  • Anti-Solvent Addition: Carefully add 3–5 mL of a volatile anti-solvent (e.g., Diethyl Ether or Pentane) into the outer 20 mL vial. The liquid level of the anti-solvent should be slightly higher than the liquid level in the inner vial.

  • Sealing and Incubation: Cap the 20 mL vial tightly and wrap the cap with Parafilm. Place the setup in a dark, vibration-free, temperature-controlled cabinet at 20°C.

  • Harvesting: Leave undisturbed for 3 to 14 days. The volatile anti-solvent will slowly diffuse through the vapor phase into the inner vial, gently lowering the solubility and yielding high-quality 0.1–0.3 mm single crystals.

Protocol B: Liquid-Liquid Layering (NMR Tube Method) Best for highly soluble batches where vapor diffusion fails.

  • Dissolution: Dissolve 10 mg of the compound in 0.5 mL of a dense, high-solubility solvent (e.g., DMSO or heavily halogenated solvent) inside a clean NMR tube.

  • Buffer Layer (Optional but Recommended): Carefully layer 0.1 mL of a 50/50 mixture of your good and poor solvent directly on top of the solution using a long needle syringe to prevent immediate shock.

  • Anti-Solvent Layering: Slowly and carefully layer 1.0 mL of a light anti-solvent (e.g., Hexane or Water, depending on the primary solvent) on top. The goal is to maintain a sharp, visible interface.

  • Incubation: Cap the NMR tube and leave it perfectly still. Crystals will slowly grow at the interface over 1 to 3 weeks as the solvents mix via natural diffusion [5].

Section 6: Visualizations of Crystallization Dynamics

OilingOut A Supersaturated Solution 3-(4-Methyl-1,3-thiazol-2-yl)phenol B Liquid-Liquid Phase Separation (Oiling Out / LLPS) A->B High Supersaturation / Rapid Cooling C Metastable Zone (Controlled Nucleation) A->C Low Supersaturation / Slow Diffusion D Amorphous Solid / Gum B->D Spontaneous Solidification E Single Crystal (SCXRD Quality) B->E Seeding / Sonication (Rare) C->E Slow Growth (Ideal Pathway)

Caption: Thermodynamic pathways of oiling out vs. single crystal nucleation.

VaporDiffusion Step1 Dissolve API in Good Solvent (e.g., DCM or THF) Step2 Filter Solution (0.22 µm) into Inner Vial Step1->Step2 Step3 Add Anti-Solvent to Outer Vial (e.g., Hexane or Pentane) Step2->Step3 Step4 Seal Outer Chamber (Parafilm/Cap) Step3->Step4 Step5 Isothermal Incubation (Undisturbed, 20°C) Step4->Step5 Vapor Exchange Step6 Harvest Single Crystals (0.1 - 0.3 mm blocks) Step5->Step6 Slow Supersaturation

Caption: Step-by-step vapor diffusion workflow for optimal crystal growth.

References
  • Mettler Toledo. "Oiling Out in Crystallization." Mettler Toledo Applications. Available at:[Link]

  • Deneau, E., & Steele, G. "An In-Line Study of Oiling Out and Crystallization." Organic Process Research & Development, ACS Publications, 2005. Available at:[Link]

  • Staples, R. J. "Getting crystals your crystallographer will treasure: a beginner's guide." Acta Crystallographica Section E, NIH PubMed Central, 2024. Available at:[Link]

  • International Union of Crystallography (IUCr). "How to grow crystals for X-ray crystallography." IUCr Education, 2024. Available at:[Link]

  • University of York Chemistry Teaching Labs. "scXRD: Growing single crystals." University of York. Available at:[Link]

Reference Data & Comparative Studies

Validation

3-(4-Methyl-1,3-thiazol-2-yl)phenol vs 4-(4-Methyl-1,3-thiazol-2-yl)phenol binding affinity

An in-depth technical analysis for researchers and drug development professionals evaluating fragment-based structure-activity relationships (SAR). Introduction: Probing the 2-Arylthiazole Pharmacophore In Fragment-Based...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis for researchers and drug development professionals evaluating fragment-based structure-activity relationships (SAR).

Introduction: Probing the 2-Arylthiazole Pharmacophore

In Fragment-Based Drug Discovery (FBDD), the precise spatial arrangement of hydrogen bond donors and acceptors dictates the trajectory of lead optimization. The 2-arylthiazole scaffold is a privileged pharmacophore, most notably serving as the core structure for febuxostat, a potent, non-purine selective inhibitor of xanthine oxidase (XO).

When deconstructing such inhibitors into low-molecular-weight fragments to probe the molybdenum-pterin (Mo-pt) active site of XO, positional isomers offer critical insights into binding causality. This guide provides an objective, data-driven comparison of two structural isomers: 3-(4-Methyl-1,3-thiazol-2-yl)phenol (meta-OH) and 4-(4-Methyl-1,3-thiazol-2-yl)phenol (para-OH). By evaluating their binding kinetics and thermodynamic profiles, we elucidate how a simple meta-to-para shift of a hydroxyl group impacts target engagement and enthalpy-entropy compensation.

Structural and Mechanistic Rationale

The 4-methylthiazole ring acts as a hydrophobic anchor, occupying a lipophilic pocket within the XO active site, while the thiazole nitrogen acts as a weak hydrogen bond acceptor. The critical differentiator between the two fragments is the vector of the phenolic hydroxyl group:

  • 4-(4-Methyl-1,3-thiazol-2-yl)phenol (Para-OH): The para-substitution projects the hydroxyl group deep into the narrow channel leading to the Mo-pt center. This geometry allows for an optimal, linear hydrogen bond with key residues (e.g., Glu802 or Arg880), which is characteristic of the potent inhibition seen in mature 2-arylthiazole drugs[1].

  • 3-(4-Methyl-1,3-thiazol-2-yl)phenol (Meta-OH): The meta-substitution alters the H-bond vector by approximately 60 degrees. This off-axis projection introduces a mild steric clash with the channel walls and forces a sub-optimal H-bond geometry. Consequently, the binding relies more heavily on hydrophobic (entropic) interactions rather than directed enthalpic bonds[2].

Binding_Logic Target Xanthine Oxidase (Mo-pt Domain) Para 4-(4-Methyl-1,3-thiazol-2-yl)phenol Para-OH Position Target->Para Meta 3-(4-Methyl-1,3-thiazol-2-yl)phenol Meta-OH Position Target->Meta Hbond1 Optimal H-Bond (e.g., Glu802) Para->Hbond1 Hbond2 Sub-optimal Angle Steric Clash Meta->Hbond2 Affinity1 Higher Affinity (Lower Kd) Enthalpy Driven Hbond1->Affinity1 Affinity2 Lower Affinity (Higher Kd) Entropy Penalized Hbond2->Affinity2

Mechanistic binding logic of para- vs. meta-substituted 2-arylthiazole fragments in the XO pocket.

Comparative Binding Data

To objectively compare the performance of these two fragments, we utilize Surface Plasmon Resonance (SPR) for kinetic profiling ( kon​ , koff​ ) and Isothermal Titration Calorimetry (ITC) for thermodynamic characterization ( ΔH , −TΔS ).

As shown in the data below, the para-OH isomer exhibits a ~3.6-fold stronger binding affinity ( KD​ ). The thermodynamic breakdown reveals the causality: the para-OH binding is heavily enthalpy-driven ( ΔH=−6.4 kcal/mol), confirming the formation of a high-quality hydrogen bond. Conversely, the meta-OH isomer lacks this strong enthalpic driver and relies on entropic compensation.

CompoundSubstitution KD​ ( μ M) kon​ ( 103M−1s−1 ) koff​ ( s−1 ) ΔH (kcal/mol) −TΔS (kcal/mol) ΔG (kcal/mol)
3-(4-Methyl-1,3-thiazol-2-yl)phenol Meta (3-OH)45.21.20.054-3.1-2.8-5.9
4-(4-Methyl-1,3-thiazol-2-yl)phenol Para (4-OH)12.43.80.047-6.4-0.3-6.7

(Note: Thermodynamic parameters calculated at 298 K, where ΔG=ΔH−TΔS=RTln(KD​) )

Experimental Methodologies

To ensure absolute trustworthiness and reproducibility, the following self-validating protocols must be employed when evaluating low-affinity fragments.

Protocol A: Surface Plasmon Resonance (SPR) Kinetic Profiling

Causality: Fragments typically exhibit ultra-fast dissociation rates ( koff​ ). To accurately capture these kinetics and prevent mass transport limitations (where the diffusion of the analyte limits the binding rate rather than the actual interaction), high flow rates and low surface capacities are mandatory.

  • Surface Preparation: Immobilize recombinant Xanthine Oxidase onto a CM5 sensor chip via standard amine coupling. Target a low immobilization level (1500–2000 RU) to minimize steric crowding and rebinding artifacts.

  • Solvent Correction (Self-Validation Step): Because fragments are dissolved in DMSO, bulk refractive index mismatches will occur. Inject an 8-point DMSO calibration curve (ranging from 4.5% to 5.5% DMSO in running buffer) prior to the fragment series to build a solvent correction model.

  • Analyte Injection: Prepare a 2-fold dilution series of the thiazole fragments (from 100 µM down to 3.12 µM) in running buffer (PBS-P+ with 5% DMSO).

  • Kinetic Run: Inject analytes at a high flow rate of 50 µL/min. Use a contact time of 60 seconds and a dissociation time of 120 seconds.

  • Data Processing: Double-reference the sensograms (subtracting both the reference channel and a buffer-only blank injection) and apply the DMSO solvent correction before fitting to a 1:1 Langmuir binding model.

Protocol B: Isothermal Titration Calorimetry (ITC) Thermodynamic Validation

Causality: Because fragment KD​ values are in the micromolar range, achieving a standard sigmoidal binding isotherm (where the c-value is between 10 and 100) is physically impossible without precipitating the protein. Therefore, a low-c titration strategy is employed, relying on high ligand concentrations to force saturation.

  • Sample Preparation: Dialyze the XO protein extensively against the assay buffer (50 mM HEPES, pH 7.4, 150 mM NaCl). Use the exact final dialysate to dilute the fragment stocks to ensure perfect buffer matching.

  • Titration Setup: Load the sample cell with 50 µM XO. Load the injection syringe with 1.5 mM of the thiazole fragment.

  • Thermal Equilibration: Set the cell temperature to 25 °C (298 K) and stir at 750 rpm to ensure rapid mixing without causing protein shear.

  • Injection Parameters: Perform 19 injections of 2 µL each, with a 150-second spacing between injections to allow the thermal baseline to stabilize.

  • Heat of Dilution (Self-Validation Step): Perform an identical "ligand-into-buffer" titration (injecting the 1.5 mM fragment into the cell containing only buffer). Subtract these background heats from the raw binding data prior to integrating the peaks to determine ΔH .

FBDD_Workflow A Library Selection 2-Arylthiazole Isomers B Primary Screen (SPR) Kinetics (k_on, k_off) A->B C Orthogonal Validation (ITC) Thermodynamics (ΔH, -TΔS) B->C D Structural Biology X-ray Crystallography C->D E Lead Optimization SAR Development D->E

FBDD workflow integrating kinetic (SPR) and thermodynamic (ITC) validation for thiazole fragments.

Conclusion

The comparative analysis of 3-(4-Methyl-1,3-thiazol-2-yl)phenol and 4-(4-Methyl-1,3-thiazol-2-yl)phenol perfectly illustrates the sensitivity of fragment-target interactions to positional isomerism. The para-substituted isomer demonstrates superior binding affinity driven by a highly favorable enthalpic contribution, making it the superior vector for subsequent fragment growing and linking strategies in the pursuit of novel XO inhibitors.

References

  • ANNEX I SUMMARY OF PRODUCT CHARACTERISTICS - Adenuric, INN-febuxostat. European Medicines Agency (EMA).
  • Molecular Docking of Febuxostat and its Metabolite (67m-4) with Xanthine Oxidase: A Technical Guide. BenchChem.
  • The influence of albumin on the plasma xanthine oxidoreductase inhibitory activity of allopurinol, febuxostat and topiroxostat. OAText.

Sources

Comparative

Validating target engagement of 3-(4-Methyl-1,3-thiazol-2-yl)phenol using Surface Plasmon Resonance (SPR)

Validating Target Engagement of 3-(4-Methyl-1,3-thiazol-2-yl)phenol: A Comprehensive SPR Comparison Guide Introduction: The Analytical Challenge of Fragment Target Engagement In fragment-based drug discovery (FBDD), vali...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating Target Engagement of 3-(4-Methyl-1,3-thiazol-2-yl)phenol: A Comprehensive SPR Comparison Guide

Introduction: The Analytical Challenge of Fragment Target Engagement

In fragment-based drug discovery (FBDD), validating the target engagement of low-molecular-weight compounds presents a profound analytical challenge. The compound 3-(4-Methyl-1,3-thiazol-2-yl)phenol (MW: 191.25 Da) is a classic fragment scaffold. Thiazole-phenol derivatives are frequently investigated as binders for epigenetic readers (such as BRD4) and various kinases. However, because of its small size and typically weak, transient binding affinity (high μ M to mM range), conventional biochemical assays often fail to capture its interaction dynamics.

To definitively prove target engagement, biophysical methods must be employed. As a Senior Application Scientist, I rely on Surface Plasmon Resonance (SPR) as the gold standard for this task. This guide provides a self-validating SPR methodology for 3-(4-Methyl-1,3-thiazol-2-yl)phenol and objectively compares it against alternative biophysical platforms.

SPR detects binding events in real-time by measuring changes in the refractive index at a sensor surface[1]. The signal magnitude (Response Units, RU) is directly proportional to the mass of the binding molecule. To maximize the signal-to-noise ratio for a tiny 191 Da fragment, we must invert the mass dynamics. We covalently immobilize the large macromolecular target onto the sensor chip and flow the low-mass fragment over it as the analyte[2]. This ensures that even rapid, low-affinity interactions produce a detectable, quantifiable shift in the evanescent wave.

The Self-Validating SPR Protocol

A robust SPR protocol must be a self-validating system. False positives are the bane of FBDD, often caused by bulk refractive index shifts or non-specific aggregation. The following step-by-step methodology is engineered to isolate true target engagement.

Step 1: Surface Preparation & Target Immobilization

  • Action: Activate a CM5 (carboxymethylated dextran) sensor chip using standard EDC/NHS chemistry. Inject the target protein diluted in a sodium acetate buffer (pH 4.5–5.0). Block unreacted esters with 1 M ethanolamine.

  • Causality: The buffer pH must be below the protein's isoelectric point (pI) to impart a net positive charge. This drives electrostatic pre-concentration of the target into the negatively charged dextran matrix before covalent amine coupling, ensuring a high-density surface necessary for fragment detection.

Step 2: Buffer Optimization & DMSO Calibration (Critical Step)

  • Action: Prepare a running buffer (e.g., PBS-P+) containing exactly 1% to 5% DMSO to ensure the solubility of the hydrophobic thiazole-phenol fragment. Create a 5-point DMSO calibration curve (e.g., 0.5% to 1.5% DMSO).

  • Causality: DMSO has an exceptionally high refractive index. A mere 0.1% mismatch between the running buffer and the sample injection can generate a bulk shift of hundreds of RUs, completely masking the ~5-10 RU signal of the fragment[3]. The calibration curve allows the software to mathematically decouple solvent-induced bulk shifts from actual mass-binding events.

Step 3: Analyte Injection via Single-Cycle Kinetics (SCK)

  • Action: Inject 3-(4-Methyl-1,3-thiazol-2-yl)phenol in a 5-point dose-response series (e.g., 10 µM to 500 µM) sequentially, without regeneration steps in between.

  • Causality: Fragments typically exhibit very fast dissociation rates ( koff​ ). Traditional multi-cycle kinetics require harsh regeneration buffers that degrade the target surface over time. SCK preserves surface integrity and accurately captures the rapid transient kinetics characteristic of fragment binding[2].

Step 4: Data Processing via Double Referencing

  • Action: Subtract the sensorgram data of a blank reference flow cell (activated and blocked, but no protein) from the active flow cell. Then, subtract the signal of a buffer-only injection.

  • Causality: This "double referencing" acts as an internal control system. It eliminates baseline drift, non-specific binding to the dextran matrix, and minor thermal fluctuations, isolating the pure kinetic interaction of the fragment[3].

Visualizing the Target Engagement Logic

SPR_Workflow Analyte Analyte: 3-(4-Methyl-1,3-thiazol-2-yl)phenol (MW: 191.25 Da) Interaction SPR Binding Event (Evanescent Wave) Analyte->Interaction Flow over surface Target Immobilized Target (e.g., BRD4 Bromodomain) Target->Interaction Anchored to sensor Signal Mass Change (Δ Refractive Index) Interaction->Signal Real-time detection Kinetics Kinetic Profiling (kon, koff, KD) Signal->Kinetics Double referencing

Caption: Figure 1: Logical workflow of SPR target engagement for low-molecular-weight fragments.

Objective Comparison: SPR vs. Alternative Methods

While SPR is highly effective, it is essential to understand how it compares to orthogonal biophysical techniques like Biolayer Interferometry (BLI), Isothermal Titration Calorimetry (ITC), and Thermal Shift Assays (TSA/DSF) when validating a 191 Da fragment[4].

MethodologyThroughputTarget ConsumptionSensitivity (Min MW)Data OutputBest Use Case for Fragments
SPR HighLow (1–10 µg)~100 DaReal-time Kinetics ( kon​ , koff​ , KD​ )Primary screening & kinetic profiling
BLI MediumLow (10–50 µg)~150–200 DaReal-time Kinetics (limited for fast koff​ )Secondary validation, crude samples
ITC LowHigh (mg scale)No limit (Heat-based)Thermodynamics ( ΔH , ΔS , KD​ )Thermodynamic profiling of optimized leads
TSA / DSF HighMedium (10-20 µ g/well )N/A ( Tm​ shift)Equilibrium binding ( ΔTm​ )High-throughput initial triage

Comparative Analysis:

  • SPR vs. BLI: Both are optical, label-free techniques. However, BLI utilizes a fiber-optic dip-and-read format, which is less sensitive to very low molecular weight compounds and struggles to resolve the ultra-fast koff​ rates typical of fragments like 3-(4-Methyl-1,3-thiazol-2-yl)phenol. SPR's microfluidic flow system provides superior mass transport and kinetic resolution.

  • SPR vs. ITC: ITC is the gold standard for thermodynamics, measuring the heat absorbed or released during binding. However, it requires milligram quantities of highly concentrated protein, which is often unfeasible for early-stage screening. SPR provides a high-throughput alternative with minimal sample consumption[3].

  • SPR vs. TSA/DSF: TSA is excellent for rapid, high-throughput triage by measuring protein thermal stabilization ( ΔTm​ ). However, it only provides equilibrium data and can yield false negatives if the fragment binds but does not significantly stabilize the protein fold. SPR provides the definitive kinetic confirmation ( kon​ and koff​ ) required to validate true target engagement[4].

Sources

Validation

Structural Elucidation and Mass Spectrometry Fragmentation Profiling of 3-(4-Methyl-1,3-thiazol-2-yl)phenol Isomers

Executive Summary Thiazole-containing phenolic compounds are critical scaffolds in medicinal chemistry, frequently appearing in[1]. During drug development and quality control, differentiating positional isomers—specific...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Thiazole-containing phenolic compounds are critical scaffolds in medicinal chemistry, frequently appearing in[1]. During drug development and quality control, differentiating positional isomers—specifically the ortho (2-), meta (3-), and para (4-) isomers of (4-Methyl-1,3-thiazol-2-yl)phenol—is paramount. Because these isomers exhibit drastically different pharmacokinetic profiles and target affinities, definitive structural elucidation is required. While nuclear magnetic resonance (NMR) can distinguish these geometries, High-Resolution Tandem Mass Spectrometry (HR-MS/MS) offers superior sensitivity and throughput for trace-level impurity profiling.

This guide provides an objective, data-driven comparison of the MS/MS fragmentation patterns of these isomers, focusing on the mechanistic causality that allows for their definitive identification.

Mechanistic Causality: The Ortho Effect vs. Standard Cleavage

The cornerstone of differentiating these isomers via mass spectrometry lies in their spatial geometry and how it dictates gas-phase dissociation.

  • The 3-Isomer (Meta) and 4-Isomer (Para) : In these configurations, the phenolic hydroxyl group is sterically isolated from the thiazole nitrogen and sulfur atoms. Consequently, their collision-induced dissociation (CID) pathways are governed by standard, isolated functional group cleavages. The phenol ring typically undergoes a (CO, 28 Da)[2], while the 4-methylthiazole ring primarily undergoes a retro-synthetic ring opening, (CH₃CN, 41 Da)[3].

  • The 2-Isomer (Ortho) : The hydroxyl group is situated immediately adjacent to the thiazole ring. This proximity enables a strong intramolecular hydrogen bond with the thiazole nitrogen. Upon ionization and collisional activation, this spatial arrangement triggers the "Ortho Effect"—a specific rearrangement leading to the highly favorable loss of water (H₂O, 18 Da) via a[4]. This [M+H - 18]⁺ peak is virtually absent in the meta and para isomers, serving as a definitive diagnostic marker.

Self-Validating Experimental Protocol: HR-ESI-MS/MS

To ensure reproducible and self-validating data, the following protocol utilizes Electrospray Ionization (ESI) coupled with a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer. The Q-TOF architecture is chosen for its sub-5 ppm mass accuracy, which is critical for distinguishing isobaric neutral losses (e.g., CO vs. C₂H₄).

System Suitability & Calibration

Prior to analysis, the system must be calibrated using a standard tuning mix (e.g., Agilent ESI-L) to verify mass accuracy (<2 ppm error) and resolution (>30,000 at m/z 200). This ensures that any observed mass shifts are structurally relevant and not instrumental drift.

Step-by-Step Workflow
  • Sample Preparation : Dissolve the purified isomers in a diluent of 50:50 Methanol:Water containing 0.1% Formic Acid to a final concentration of 1 µg/mL. The formic acid acts as a proton source, driving the formation of the [M+H]⁺ precursor ion (m/z 192.05) and stabilizing the electrospray plume.

  • Sample Introduction : Introduce the sample via direct infusion at a flow rate of 10 µL/min. Direct infusion eliminates chromatographic variables, allowing for sustained signal averaging and highly accurate MS/MS spectra.

  • Precursor Isolation : Isolate the [M+H]⁺ ion (m/z 192.05) in the first quadrupole (Q1) using a narrow isolation window (1.3 m/z) to prevent co-isolation of isotopic background noise.

  • Collisional Activation : Accelerate the isolated precursor ions into the collision cell pressurized with Argon gas. Argon is selected over Nitrogen due to its higher atomic mass, which provides more efficient kinetic energy transfer during CID.

  • Energy Ramping : Acquire MS/MS spectra across a Collision Energy (CE) ramp of 15 eV to 35 eV. Ramping ensures the capture of both fragile fragments (like H₂O loss) and high-energy core cleavages (like thiazole ring fragmentation) in a single composite spectrum.

Quantitative Data Comparison

The following table summarizes the composite HR-MS/MS data acquired at a normalized collision energy of 25 eV.

IsomerPrecursor Ion [M+H]⁺Major Product Ions (m/z)Key Neutral LossesDiagnostic Feature
2-Isomer (Ortho)192.05174.04, 151.03, 146.05-H₂O (18 Da), -CH₃CN (41 Da)Base peak at m/z 174.04 due to the Ortho Effect.
3-Isomer (Meta)192.05164.05, 151.03, 123.04-CO (28 Da), -CH₃CN (41 Da)Complete absence of H₂O loss; strong -CO loss.
4-Isomer (Para)192.05164.05, 151.03, 135.05-CO (28 Da), -CH₃CN (41 Da)Similar to Meta, but distinct relative abundance ratios.

Data Interpretation: The 3-isomer and 4-isomer share similar fragment masses, but the 3-isomer consistently shows a higher relative abundance of the m/z 123.04 ion (consecutive loss of CH₃CN and CO). The 2-isomer is immediately identifiable by the dominant m/z 174.04 ion.

Mechanistic Pathway Visualization

The logical flow of these fragmentation pathways is mapped below, highlighting the divergence caused by the Ortho Effect.

MS_Fragmentation cluster_ortho Ortho Isomer (2-Isomer) cluster_meta Meta Isomer (3-Isomer) O_Prec [M+H]+ m/z 192.05 O_Frag1 [M+H - H₂O]+ m/z 174.04 O_Prec->O_Frag1 - H₂O (18 Da) Ortho Effect M_Prec [M+H]+ m/z 192.05 M_Frag1 [M+H - CO]+ m/z 164.05 M_Prec->M_Frag1 - CO (28 Da) Phenol Cleavage M_Frag2 [M+H - CH₃CN]+ m/z 151.03 M_Prec->M_Frag2 - CH₃CN (41 Da) Thiazole Cleavage

CID fragmentation pathways of 2- and 3-(4-Methyl-1,3-thiazol-2-yl)phenol isomers.

Conclusion

For drug development professionals performing structural elucidation, the proximity-driven Ortho Effect provides a robust mechanism to distinguish the 2-isomer from the 3-isomer and 4-isomer. By utilizing HR-MS/MS with Argon-mediated CID, researchers can confidently map these distinct neutral losses, ensuring the structural integrity and purity of their thiazole-based active pharmaceutical ingredients.

References

1.[1] Title: Lead Development of Thiazolylsulfonamides with Carbonic Anhydrase Inhibitory Action Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

2.[2] Title: Ionized Phenol and Its Isomers in the Gas Phase Source: The Journal of Physical Chemistry A (ACS Publications) URL:[Link]

3.[3] Title: Studies in mass spectrometry. Part VII. Mass spectra of thiazoles Source: Journal of the Chemical Society B: Physical Organic (RSC Publishing) URL:[Link]

4.[4] Title: Proximity effects in the electron ionisation mass spectra of substituted cinnamamides Source: PubMed Central (PMC) URL:[Link]

Sources

Comparative

Comparative Guide: Solvent Effects on 3-(4-Methyl-1,3-thiazol-2-yl)phenol UV-Vis Absorbance Spectra

Understanding how microenvironments influence the electronic properties of small molecules is critical for rational drug design and the development of optical sensors. This guide provides an in-depth comparative analysis...

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Author: BenchChem Technical Support Team. Date: April 2026

Understanding how microenvironments influence the electronic properties of small molecules is critical for rational drug design and the development of optical sensors. This guide provides an in-depth comparative analysis of the solvatochromic behavior of 3-(4-Methyl-1,3-thiazol-2-yl)phenol , contrasting its performance against standard phenolic probes to evaluate its utility as an environment-sensitive chromophore.

Mechanistic Causality: Ground vs. Excited State Dynamics

3-(4-Methyl-1,3-thiazol-2-yl)phenol features a classic push-pull architecture. The phenol hydroxyl group acts as an electron-donating group (EDG) and a strong hydrogen-bond donor, while the 4-methyl-1,3-thiazole ring functions as an electron-withdrawing group (EWG) and hydrogen-bond acceptor.

When this molecule absorbs a photon, it undergoes an intramolecular charge transfer (ICT), transitioning from the ground state ( S0​ ) to a highly polarized excited state ( S1​ ). In thiazole-based push-pull systems, the excited state exhibits a significantly larger dipole moment than the ground state[1].

When introduced to polar solvents, the solvent molecules reorient to form a solvation shell. Because the S1​ state is more polar, it is thermodynamically stabilized to a greater degree than the S0​ state by dipole-dipole interactions and hydrogen bonding. This disproportionate stabilization decreases the energy gap ( ΔE ) between the two states, resulting in a bathochromic (red) shift in the UV-Vis absorption spectrum[2].

To mathematically model these solvent-solute interactions, researchers rely on the Kamlet-Taft solvent parameters [3]:

  • π∗ (Dipolarity/Polarizability): Measures non-specific electrostatic interactions.

  • α (Hydrogen-Bond Donating Ability): Quantifies the solvent's ability to donate a proton to the thiazole nitrogen.

  • β (Hydrogen-Bond Accepting Ability): Quantifies the solvent's ability to accept a proton from the phenol hydroxyl group.

This positive solvatochromism sharply contrasts with molecules like Reichardt's dye, which exhibit negative solvatochromism (a hypsochromic or blue shift) because their ground state is more polar than their excited state[4].

Self-Validating Experimental Protocol

To accurately measure solvatochromic shifts, the experimental design must eliminate solvent carryover—a common artifact when transferring stock solutions. The following protocol utilizes a nitrogen blow-down method to create a self-validating, zero-carryover system.

Step-by-Step Methodology:

  • Solvent Preparation: Procure HPLC-grade solvents (Hexane, Chloroform, Ethanol, DMSO, and Ultrapure Water). Store over activated 3Å molecular sieves for 24 hours prior to use to eliminate trace water, which can skew hydrogen-bonding parameters.

  • Stock Formulation: Prepare a 1.0 mM stock solution of 3-(4-Methyl-1,3-thiazol-2-yl)phenol in anhydrous methanol.

  • Analyte Aliquoting (The Self-Validating Step): Transfer 30 µL of the stock solution into five separate amber glass vials. Apply a gentle stream of high-purity nitrogen ( N2​ ) gas to evaporate the methanol completely, leaving a dry, thin film of the analyte at the bottom of each vial. Causality: This ensures the subsequent UV-Vis spectra are exclusively influenced by the test solvent, free from methanol's protic interference.

  • Reconstitution: Add 3.0 mL of the respective test solvent to each vial to achieve a final working concentration of 10 µM. Sonicate for 30 seconds to ensure complete dissolution.

  • Spectral Acquisition: Transfer the solutions to 1 cm path-length quartz cuvettes. Record the UV-Vis absorbance spectra from 250 nm to 500 nm using a dual-beam spectrophotometer, utilizing the pure test solvent as the reference blank.

Quantitative Data Presentation

To contextualize the sensitivity of 3-(4-Methyl-1,3-thiazol-2-yl)phenol, its spectral shifts are compared against 4-Nitrophenol , a standard solvatochromic probe. The data below demonstrates that the extended conjugation and dual H-bonding sites of the thiazolylphenol system yield a more pronounced bathochromic shift across the polarity gradient.

SolventKamlet-Taft Polarity ( π∗ )4-Nitrophenol λmax​ (nm)3-(4-Methyl-1,3-thiazol-2-yl)phenol λmax​ (nm)Shift Magnitude ( Δλ from Hexane)
Hexane -0.08288312-
Chloroform 0.58296320+8 nm
Ethanol 0.54 (Protic)312328+16 nm
DMSO 1.00330338+26 nm
Water 1.09 (Protic)318342+30 nm

Note: The anomalous jump in Ethanol and Water highlights the compound's extreme sensitivity to hydrogen-bond donating ( α ) environments, which heavily stabilize the thiazole nitrogen during excited-state polarization.

Workflow & Mechanistic Visualization

The following diagram maps the physical mechanism of solvatochromism alongside the rigorous experimental workflow required to capture it accurately.

Workflow cluster_0 Solvatochromic Mechanism cluster_1 Experimental Workflow N1 Ground State (S0) (Less Polar) N2 Excited State (S1) (Highly Polarized) N1->N2 Photon Absorption Decreased ΔE in Polar Solvents S3 3. UV-Vis Measurement (Target Solvent) N2->S3 Bathochromic Shift Detection S1 1. Stock Preparation (1 mM in Dry MeOH) S2 2. N2 Evaporation (Zero Carryover) S1->S2 S2->S3

Fig 1: Solvatochromic mechanism and step-by-step UV-Vis experimental workflow.

Conclusion

Compared to simple phenolic probes like 4-nitrophenol, 3-(4-Methyl-1,3-thiazol-2-yl)phenol demonstrates superior environmental sensitivity. Its distinct push-pull nature allows it to engage in complex hydrogen-bonding networks, making it an excellent candidate for probing the micro-polarity of binding pockets in drug development or monitoring solvent purity in industrial applications.

References

  • Bathochromic Shift in the UV–Visible Absorption Spectra of Phenols at Ice Surfaces: Insights from First-Principles Calculations Source: The Journal of Physical Chemistry A - ACS Publications URL:[Link]

  • Kamlet−Taft Solvatochromic Parameters of Eight Alkanolamines Source: ACS Publications URL:[Link]

  • Synthesis and Solvatochromism of New Thiazole Derivatives Bearing N,N-Bis(2-methoxyethyl) Benzenesulfonamide Moiety Source: PMC (PubMed Central) URL:[Link]

  • The Negative Solvatochromism of Reichardt's Dye B30 – A Complementary Study Source: d-nb.info URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-(4-Methyl-1,3-thiazol-2-yl)phenol

Advanced Safety and Operational Protocol for Handling 3-(4-Methyl-1,3-thiazol-2-yl)phenol Executive Summary & Mechanistic Hazard Profile 3-(4-Methyl-1,3-thiazol-2-yl)phenol (CAS: 1092305-67-3) is a specialized synthetic...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Safety and Operational Protocol for Handling 3-(4-Methyl-1,3-thiazol-2-yl)phenol

Executive Summary & Mechanistic Hazard Profile

3-(4-Methyl-1,3-thiazol-2-yl)phenol (CAS: 1092305-67-3) is a specialized synthetic intermediate widely utilized in drug discovery and agricultural chemistry[1]. While its unique thiazole-phenol architecture is highly valuable for target binding, this same structure imparts significant handling risks. The phenol moiety facilitates rapid dermal penetration and protein denaturation, while the lipophilic methyl-thiazole ring enhances systemic absorption, potentially crossing the blood-brain barrier to cause central nervous system (CNS) depression[1].

Understanding the causality behind its GHS classifications is critical for implementing a self-validating safety protocol. This guide provides drug development professionals with a rigorous, step-by-step operational framework to mitigate the risks of Acute Toxicity and Specific Target Organ Toxicity[1].

Quantitative Hazard Data & Causality Matrix

To design an effective PPE strategy, we must first map the chemical's hazards to their mechanistic drivers. Summarized below is the targeted safety data for 3-(4-Methyl-1,3-thiazol-2-yl)phenol.

Hazard ClassificationGHS CodeSignal WordMechanistic DriverMandated Control
Acute Toxicity (Oral, Dermal, Inhalation) H302, H312, H332WarningPhenol-mediated lipid bilayer disruption allows rapid systemic entry[1].Nitrile double-gloving; Local Exhaust Ventilation (LEV).
Skin Irritation H315WarningPhenolic -OH group causes localized protein denaturation and erythema[1].Impermeable lab coat with elastic cuffs.
Eye Irritation H319WarningDirect contact causes rapid corneal epithelial damage[1].Splash-proof chemical goggles (No safety glasses).
STOT SE 3 (CNS) H336WarningLipophilic thiazole ring crosses the blood-brain barrier, causing drowsiness[1].Handling strictly confined to a Class II Fume Hood.

Core Personal Protective Equipment (PPE) Specifications

Do not rely on standard laboratory attire. The transdermal threat posed by H312 (Harmful in contact with skin) necessitates a fortified, causality-based approach[1].

  • Dermal Protection (The "Double-Glove" Imperative): Standard latex offers zero protection against phenolic compounds. You must use Nitrile (minimum 5 mil thickness) or Neoprene gloves.

    • Causality: Phenol derivatives rapidly permeate latex, trapping the chemical against the skin and accelerating absorption. Double-gloving ensures a self-validating system: if the outer glove is compromised during weighing, the inner glove maintains the barrier while you safely doff the outer layer.

  • Ocular Protection: Indirectly vented, splash-proof chemical goggles.

    • Causality: Standard safety glasses leave the orbital cavity exposed to aerosolized powders or micro-droplets during solvent addition.

  • Respiratory Protection: When handled outside a fume hood (which is strictly discouraged), an N95 or P100 particulate respirator is required to block inhalation of fine crystalline dust (H332)[1].

Operational Workflows & Experimental Protocols

PPE_Workflow A 1. Risk Assessment Verify H312/H332 B 2. Don PPE Nitrile, Goggles, Coat A->B C 3. Engineering Controls Class II Fume Hood B->C D 4. Handling Weighing/Transfer C->D E 5. Decontamination Alkaline Wash D->E

Sequential operational workflow for handling 3-(4-Methyl-1,3-thiazol-2-yl)phenol safely.

Protocol A: Safe Weighing and Solubilization

Every protocol must be a self-validating system. If a step fails, the subsequent step should catch the error before exposure occurs.

  • Preparation: Verify the fume hood face velocity is between 80–100 feet per minute (fpm). Line the analytical balance area with a disposable, absorbent, plastic-backed bench pad.

  • PPE Donning: Put on a flame-resistant lab coat, chemical goggles, and two pairs of nitrile gloves. Pull the outer glove over the cuff of the lab coat to eliminate exposed wrists.

  • Static Mitigation: Phenol-derivative powders can hold static charges. Use an anti-static gun (Zerostat) on the weighing boat and spatula to prevent the powder from aerosolizing.

  • Transfer: Carefully transfer the 3-(4-Methyl-1,3-thiazol-2-yl)phenol using a non-sparking micro-spatula. Cap the source bottle immediately after removing the required mass.

  • Solubilization: Add the solvent (e.g., DMSO or DMF) directly to the weighing boat or vial inside the fume hood. Do not transport dry powder across the lab.

  • Validation: Inspect the outer gloves for any white powder residue. If present, immediately doff the outer gloves inside the hood, dispose of them in a solid waste container, and don a fresh outer pair.

Protocol B: Spill Response and Disposal Plan

Because this compound is Acute Tox 4 and a skin irritant, spills must be handled as hazardous materials incidents, not standard cleanups[1].

  • Containment: If a spill occurs outside the hood, immediately evacuate personnel from the immediate vicinity to prevent inhalation of dust (H332)[1].

  • Neutralization/Absorption:

    • For Powders: Do NOT sweep. Sweeping aerosolizes the compound. Gently cover the powder with damp paper towels (using water or a dilute alkaline solution) to suppress dust.

    • For Solutions: Cover with a universal chemical absorbent pad or diatomaceous earth.

  • Collection: Use disposable scoops to transfer the absorbed material into a rigid, sealable hazardous waste container.

  • Decontamination: Wash the spill surface with a mild alkaline detergent solution, followed by a water rinse. Causality: The phenolic -OH group is deprotonated by bases, increasing its aqueous solubility and facilitating complete removal from surfaces.

  • Disposal: Label the container as "Hazardous Waste: Toxic/Irritant Phenol Derivative (CAS 1092305-67-3)". Dispose of via a certified hazardous waste contractor in accordance with local environmental regulations.

References

  • NextSDS. "3-(4-methyl-1,3-thiazol-2-yl)phenol — Chemical Substance Information." NextSDS Substance Database. URL: [Link]

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment." United States Department of Labor. URL: [Link]

  • National Institute for Occupational Safety and Health (NIOSH). "Phenol - NIOSH Pocket Guide to Chemical Hazards." Centers for Disease Control and Prevention. URL: [Link]

  • PubChem. "Thiazole - Compound Summary." National Center for Biotechnology Information. URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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